N-Boc-DL-3-Cyanophenylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQDHMZKOPOWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402796 | |
| Record name | N-Boc-DL-3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191872-32-9 | |
| Record name | N-Boc-DL-3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-DL-3-Cyanophenylalanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core chemical properties of N-Boc-DL-3-Cyanophenylalanine, a key building block in peptide synthesis and drug discovery. This document synthesizes available data on its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and outlines a logical workflow for its preparation.
Core Chemical and Physical Properties
This compound is a derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a nitrile group on the meta position of the phenyl ring. This substitution pattern imparts unique electronic properties and reactivity, making it a valuable component in the design of novel peptides and small molecule therapeutics.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 191872-32-9 | [1][2] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][2] |
| Molecular Weight | 290.314 g/mol | [1] |
| Boiling Point | 485.4 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 247.4 ± 27.3 °C | [1] |
| Melting Point | Not Available | [1] |
Solubility
Spectral Data Reference
Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, the spectral data for the closely related compound, N-Boc-L-phenylalanine, can serve as a useful reference for researchers.
| N-Boc-L-phenylalanine (Reference) | |
| ¹H NMR (CD₃OD) | δ: 1.36 (s, 9 H, t-butyl), 2.87 (dd, 1 H, J = 14.9, Hβ), 3.16 (dd, 1 H, J = 14.6, Hβ), 4.36 (dd, 1 H, J = 9.6, Hα), 7.26 (s, 5 H, phenyl)[5] |
| ¹³C NMR | Spectral data available, but specific shifts not detailed in search results.[6][7] |
| IR Spectrum | Available, but peak values not detailed in search results.[8] |
| Mass Spectrum | Available, but fragmentation pattern not detailed in search results.[9] |
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound based on standard Boc-protection procedures for amino acids.
Materials:
-
DL-3-Cyanophenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated citric acid solution or dilute Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Dissolution: Dissolve DL-3-Cyanophenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent (e.g., dioxane, THF) and water containing a base like triethylamine.
-
Addition of Boc Anhydride: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If an organic solvent was used, remove it under reduced pressure.
-
Wash the aqueous solution with a non-polar solvent like ether to remove any unreacted Boc₂O and by-products.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with a cold, dilute acid (e.g., citric acid or HCl). The product should precipitate out or form an oil.
-
-
Extraction: Extract the product from the aqueous phase with a suitable organic solvent, such as ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: The Boc protecting group allows for its use in solid-phase and solution-phase peptide synthesis to create peptides with unnatural amino acids.[10] The cyano group can serve as a unique infrared probe or be further chemically modified.
-
Drug Discovery: The incorporation of this amino acid can influence the conformation, stability, and binding affinity of peptide-based drugs.[11]
-
Bioconjugation: The cyano group can potentially be used in bioconjugation chemistry to link peptides to other molecules or surfaces.[10]
This technical guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its properties and expand its applications.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 3. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) IR Spectrum [m.chemicalbook.com]
- 9. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of N-Boc-DL-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Boc-DL-3-Cyanophenylalanine, a crucial non-natural amino acid derivative utilized in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group is essential in peptide chemistry to prevent the polymerization of the amino acid once it is activated. This document outlines a standard and reliable protocol for the N-Boc protection of DL-3-Cyanophenylalanine, including detailed experimental procedures, quantitative data, and a visual representation of the reaction pathway.
Experimental Protocol
The synthesis of this compound is typically achieved through the reaction of DL-3-Cyanophenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This method is a widely adopted procedure for the N-protection of amino acids.
Materials and Reagents:
-
DL-3-Cyanophenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
1,4-Dioxane or tert-Butyl alcohol
-
Water
-
Ethyl acetate
-
Hexane or Pentane
-
Potassium hydrogen sulfate (KHSO₄) or dilute Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of Amino Acid: In a round-bottomed flask equipped with a magnetic stirrer, dissolve DL-3-Cyanophenylalanine in an appropriate solvent system. A common system involves a mixture of 1,4-dioxane and water or tert-butyl alcohol and water.
-
Basification: Add a base such as sodium hydroxide or triethylamine to the solution to deprotonate the amino group of the phenylalanine derivative, making it nucleophilic. Stir the mixture until the amino acid is fully dissolved and the solution is clear.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc anhydride) portion-wise or dropwise if it is in liquid form. The reaction is typically carried out at room temperature or cooled in an ice bath to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid spot.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a nonpolar organic solvent like pentane or hexane to remove any unreacted Boc anhydride and other nonpolar impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 using a solution of potassium hydrogen sulfate or dilute hydrochloric acid. This protonates the carboxylic acid and may cause the product to precipitate.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary to achieve high purity.
Quantitative Data Summary
The following table summarizes the typical molar ratios and expected yield for the synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Amount (for 10 mmol scale) |
| DL-3-Cyanophenylalanine | 190.19 | 1.0 | 1.90 g |
| Di-tert-butyl dicarbonate | 218.25 | 1.0 - 1.1 | 2.18 - 2.40 g |
| Sodium Hydroxide | 40.00 | 1.1 - 1.5 | 0.44 - 0.60 g |
| This compound | 290.32 | - | Expected Yield: 85-95% |
Reaction Pathway
The synthesis involves the nucleophilic attack of the deprotonated amino group of DL-3-Cyanophenylalanine on one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to the formation of the N-Boc protected amino acid.
Caption: Synthesis of this compound.
This guide provides a foundational protocol for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices, including the use of personal protective equipment. The reaction conditions may be optimized to improve yield and purity based on laboratory-specific equipment and reagent quality.
An In-depth Technical Guide to the Structure and Utility of N-Boc-DL-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-DL-3-Cyanophenylalanine is a non-canonical amino acid derivative that serves as a valuable building block in synthetic chemistry and drug discovery. The presence of a cyano group on the phenyl ring introduces unique electronic properties and potential for chemical modification, while the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in peptide synthesis. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its primary applications as a research tool in the design of novel peptides and as a spectroscopic probe.
Chemical Structure and Physicochemical Properties
This compound is a racemic mixture of the D and L enantiomers of N-tert-butyloxycarbonyl-3-cyanophenylalanine. The core structure consists of a phenylalanine backbone with a cyano (-C≡N) substituent at the meta-position of the phenyl ring and a Boc protecting group on the alpha-amino group.
The molecular structure is as follows:
Molecular Formula: C₁₅H₁₈N₂O₄
Molecular Weight: 290.32 g/mol
CAS Number: 191872-32-9
Quantitative physicochemical data for this compound and its parent compound, DL-3-Cyanophenylalanine, are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.32 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Storage | Cool, dry place |
Table 2: Physicochemical Properties of DL-3-Cyanophenylalanine
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Solid |
| IUPAC Name | 2-amino-3-(3-cyanophenyl)propanoic acid |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the protection of the amino group of DL-3-Cyanophenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following is a detailed, generalized protocol adapted from established methods for the Boc protection of amino acids.
Materials:
-
DL-3-Cyanophenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve DL-3-Cyanophenylalanine (1.0 equivalent) in a 1:1 mixture of dioxane (or THF) and water. Add sodium hydroxide (1.1 equivalents) or triethylamine (1.5 equivalents) to the solution and stir until the amino acid is completely dissolved.
-
Boc Protection: Cool the solution to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight (approximately 12-16 hours).
-
Work-up:
-
Remove the organic solvent (dioxane or THF) under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate out of the solution.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield a white to off-white solid.
Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Data
The structure of this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected analytical data.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the 3-cyanophenyl ring. |
| ¹³C NMR | Resonances for the carbons of the Boc group, the carbonyl carbon, the α- and β-carbons, and the carbons of the 3-cyanophenyl ring, including the distinct nitrile carbon signal. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (amide), C=O stretch (carbamate and carboxylic acid), and the sharp C≡N stretch of the nitrile group (typically around 2230 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (290.32 g/mol ) and characteristic fragmentation patterns, such as the loss of the Boc group. |
Applications in Research and Development
While this compound is not known to possess intrinsic therapeutic activity, it is a highly valuable tool for researchers and drug development professionals. Its primary applications lie in its use as a building block for more complex molecules and as a probe for studying biological systems.
Peptide Synthesis and Drug Discovery
The Boc-protected amino group allows for the straightforward incorporation of 3-cyanophenylalanine into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. The introduction of this non-canonical amino acid can confer unique properties to the resulting peptides, including:
-
Modified Conformation and Stability: The cyano group can influence the local electronic environment and steric interactions, potentially leading to altered peptide folding and increased resistance to enzymatic degradation.[2]
-
Novel Binding Interactions: The nitrile functionality can participate in hydrogen bonding or dipole-dipole interactions with biological targets, offering new avenues for designing potent and selective inhibitors or modulators.[2]
-
Chemical Handle for Further Modification: The cyano group can be chemically transformed into other functional groups, such as amines or carboxylic acids, allowing for post-synthetic modification and the creation of peptide libraries.
The logical relationship for its use in peptide synthesis is depicted in the following DOT script.
Caption: Role of this compound in peptide synthesis for drug discovery.
Spectroscopic Probe
The nitrile group of 3-cyanophenylalanine exhibits a distinct infrared (IR) stretching frequency that is sensitive to its local environment. This property makes it a useful vibrational probe for studying protein structure and dynamics. By incorporating 3-cyanophenylalanine at specific sites within a protein, researchers can monitor changes in the local environment, such as solvent accessibility and hydrogen bonding, through IR spectroscopy.
Conclusion
This compound is a versatile synthetic building block with significant applications in the fields of peptide chemistry and drug discovery. Its well-defined structure and chemical properties, facilitated by the Boc protecting group, allow for its efficient incorporation into novel molecular architectures. While direct biological activity has not been extensively reported, its utility as a tool for creating peptides with tailored properties and as a spectroscopic probe for biophysical studies underscores its importance for the scientific community. This guide provides the foundational technical information required for the effective utilization of this compound in a research and development setting.
References
An In-Depth Technical Guide to N-Boc-DL-3-Cyanophenylalanine
This guide provides a comprehensive overview of N-Boc-DL-3-Cyanophenylalanine, a synthetic amino acid derivative of significant interest in pharmaceutical and chemical research. It serves as a crucial building block in the development of novel therapeutics, particularly in the design of enzyme inhibitors and peptide-based drugs. The presence of the cyano group offers unique electronic properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of target molecules.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C15H18N2O4[1][2] |
| Molecular Weight | 290.314 g/mol [1] |
| CAS Number | 191872-32-9[2] |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Boiling Point | 485.4 ± 40.0 °C at 760 mmHg[1] |
Synthesis and Purification
While specific, detailed industrial synthesis protocols for this compound are proprietary, a general and widely applicable method involves the N-protection of the parent amino acid, DL-3-Cyanophenylalanine, using di-tert-butyl dicarbonate (Boc-anhydride).
Experimental Protocol: N-tert-Butoxycarbonylation of DL-3-Cyanophenylalanine
This procedure is a standard method for the introduction of the Boc protecting group onto an amino acid.
Materials:
-
DL-3-Cyanophenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF) or a similar organic solvent
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve DL-3-Cyanophenylalanine in a 1:1 mixture of THF and water.
-
Basification: Add sodium bicarbonate to the solution to create a basic environment.
-
Protection Reaction: Introduce di-tert-butyl dicarbonate to the reaction mixture at 0°C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.
-
Workup:
-
Remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Extract the aqueous phase multiple times with ethyl acetate to isolate the N-Boc protected product.
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to yield the crude this compound.
-
-
Final Purification: The crude product can be further purified using column chromatography on silica gel.
Analytical Characterization:
The identity and purity of the synthesized this compound are typically confirmed using spectroscopic methods such as:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[3]
Applications in Research and Drug Discovery
This compound is a valuable intermediate in medicinal chemistry and drug discovery. The incorporation of this unnatural amino acid into peptide chains can significantly alter their conformational properties, metabolic stability, and receptor binding affinity.
The cyano group on the phenyl ring is a key feature, acting as an electron-withdrawing group that can influence the molecule's electronic properties and reactivity.[4] This makes it a useful component in the synthesis of various peptide-based drugs and enzyme inhibitors.[5] For instance, the nitrile functionality can serve as a warhead for covalent inhibitors or as a key interaction point within a receptor's binding pocket. Its application is part of a broader strategy in medicinal chemistry to use organic synthesis to design and create novel drug molecules with improved efficacy and safety profiles.[]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. This compound, CasNo.191872-32-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. This compound (191872-32-9) 1H NMR [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility of N-Boc-DL-3-Cyanophenylalanine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Profile
The solubility of Boc-protected amino acids is largely dictated by the polarity of the amino acid side chain and the properties of the solvent.[1] Generally, these compounds are soluble in common organic solvents used in peptide synthesis.[1] For instance, the closely related compound, N-Boc-L-phenylalanine, is known to be soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[2]
Based on these principles, the following table summarizes the expected qualitative solubility of N-Boc-DL-3-Cyanophenylalanine in a range of common organic solvents. It is important to note that this information is inferred and should be confirmed experimentally.
| Solvent | Polarity | Expected Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | High | Soluble |
| N,N-Dimethylformamide (DMF) | High | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | High | Soluble |
| Methanol | High | Soluble |
| Dichloromethane (DCM) | Medium | Soluble |
| Ethyl Acetate | Medium | Likely Soluble to Sparingly Soluble |
| Acetone | Medium | Likely Soluble to Sparingly Soluble |
| Acetonitrile | Medium | Likely Soluble to Sparingly Soluble |
| Tetrahydrofuran (THF) | Medium | Likely Soluble to Sparingly Soluble |
| Diethyl Ether | Low | Likely Sparingly Soluble to Insoluble |
| Hexane / Heptane | Low | Likely Insoluble |
Factors Influencing Solubility
The solubility of a Boc-protected amino acid like this compound is a multifactorial property. The interplay between the solute's characteristics and the solvent's properties determines the extent of dissolution. The "like dissolves like" principle is a fundamental guideline, meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3]
Key factors include:
-
Amino Acid Side Chain : The polarity and size of the side chain are crucial.[1] The cyanophenyl group in this compound introduces a degree of polarity but also significant nonpolar character from the phenyl ring.
-
Protecting Groups : The N-terminal Boc group is relatively nonpolar and can enhance solubility in less polar organic solvents compared to the free amino acid.
-
Solvent Properties : The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical. Polar aprotic solvents like DMF and DMSO are often effective for dissolving a wide range of Boc-protected amino acids.[1]
-
Temperature : Solubility often increases with temperature, although this should be applied cautiously to avoid degradation of the compound.[1]
-
Purity of the Compound : Impurities can affect the observed solubility.
Experimental Protocols for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound. It is recommended to perform these tests on a small scale before dissolving the entire sample.
This method provides a quick assessment of solubility in various solvents.
Materials and Equipment:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, DCM, Methanol, Ethyl Acetate, Hexane)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
-
Analytical balance
Procedure:
-
Weigh approximately 1-2 mg of this compound into a small, clean vial.
-
Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Record the observation as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for complete dissolution.
This method provides a more precise, quantitative measure of solubility.
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. It may be necessary to centrifuge the sample to ensure all solid is removed.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Troubleshooting Solubility Issues
In cases where this compound exhibits poor solubility in a desired solvent, the following strategies can be employed:
-
Co-solvent Systems : Using a mixture of solvents can enhance solubility. For challenging compounds, a mixture of DCM, DMF, and NMP in a 1:1:1 ratio has been found to be effective.[1]
-
Gentle Warming : Carefully warming the solution can increase the rate of dissolution and the solubility limit. However, this should be done with caution to avoid thermal degradation.[1]
-
Sonication : Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.[1]
By understanding the factors that govern the solubility of this compound and by employing systematic experimental approaches, researchers can effectively handle this compound in various applications, from organic synthesis to drug formulation.
References
An In-depth Technical Guide to N-Boc-DL-3-Cyanophenylalanine: A Synthetic Amino Acid Building Block
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N-Boc-DL-3-Cyanophenylalanine, focusing on its chemical properties and its primary application as a synthetic intermediate in pharmaceutical and peptide research. Current literature does not indicate a direct mechanism of action for this compound itself; rather, its significance lies in its role as a versatile building block for the synthesis of novel drug candidates and peptidomimetics.
Core Concepts: Chemical Structure and Properties
This compound is a non-natural, protected amino acid derivative. Its structure consists of a phenylalanine backbone with two key modifications:
-
N-Boc Protection: The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions during peptide chain elongation.
-
3-Cyano Substitution: A cyano (-CN) group is attached to the meta-position (position 3) of the phenyl ring. This electron-withdrawing group significantly alters the electronic properties of the phenyl ring, influencing the molecule's reactivity and the physicochemical properties of the final peptide or drug molecule it is incorporated into.[1]
Molecular Formula: C15H18N2O4[2]
Applications in Synthesis
The primary utility of this compound is as a precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and peptide science.[1][3] Its incorporation into peptides can modulate their stability, bioavailability, and binding affinity for their biological targets.[1] The cyano group can serve as a handle for further chemical modifications or can be involved in specific interactions with a target receptor or enzyme.
The following diagram illustrates the general workflow for utilizing this compound in solid-phase peptide synthesis (SPPS).
Caption: General workflow for incorporating this compound into a peptide chain using solid-phase peptide synthesis.
Quantitative Data
As this compound is primarily a synthetic intermediate, there is no available quantitative data regarding its direct biological activity, such as IC50 or Ki values. Its purity is typically offered at ≥95% by commercial suppliers.
| Property | Value |
| Purity | ≥95% |
| Molecular Formula | C15H18N2O4 |
| CAS Number | 191872-32-9 |
Experimental Protocols
Detailed experimental protocols for a direct mechanism of action of this compound are not available in the current scientific literature. However, standard protocols for its use in solid-phase peptide synthesis are widely established. A general procedure is outlined below.
General Protocol for Coupling in Solid-Phase Peptide Synthesis:
-
Resin Swelling: The solid support resin (e.g., Wang or Rink amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) on the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess deprotection reagent and by-products.
-
Activation and Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for a specified time.
-
Washing: The resin is again washed extensively with DMF to remove unreacted reagents.
-
Capping (Optional): To block any unreacted amino groups, an acetic anhydride solution can be used.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
Conclusion
References
The Discovery and Development of Cyanophenylalanine Analogs as Novel Enzyme Inhibitors: A Technical Guide
This guide provides an in-depth overview of the discovery and development of 4-cyanophenylalanine analogs as potential therapeutic agents, with a primary focus on their role as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, evaluation, and mechanism of action of this promising class of compounds.
Introduction: The Therapeutic Promise of 4-Cyanophenylalanine
4-Cyanophenylalanine is a non-natural amino acid that has garnered significant interest in drug discovery. The presence of a nitrile (-C≡N) group on the phenyl ring provides unique electronic and steric properties, making it an attractive scaffold for designing potent and selective enzyme inhibitors. The nitrile moiety can act as a hydrogen bond acceptor or engage in other non-covalent interactions within an enzyme's active site, offering a distinct advantage for molecular recognition.
A primary target for this class of analogs is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In numerous pathological conditions, particularly cancer, the overexpression of IDO1 leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This creates a tolerogenic microenvironment that allows tumors to evade the host immune system. Therefore, the inhibition of IDO1 is a validated and highly pursued strategy in immuno-oncology.
This guide details the underlying signaling pathway, a typical drug discovery workflow, structure-activity relationships, and key experimental protocols relevant to the development of 4-cyanophenylalanine-based IDO1 inhibitors.
The Kynurenine Pathway: The Target Signaling Cascade
IDO1 is the central gatekeeper of the kynurenine pathway. By inhibiting IDO1, cyanophenylalanine analogs aim to prevent the conversion of tryptophan to N-formylkynurenine, thereby restoring local tryptophan levels and preventing the production of downstream immunosuppressive metabolites. This action is hypothesized to "reawaken" the immune system, allowing effector T-cells to recognize and attack tumor cells.
Drug Discovery and Development Workflow
The development of novel cyanophenylalanine analogs follows a structured drug discovery pipeline. This process begins with initial hit identification and proceeds through lead optimization to preclinical evaluation. Each stage involves a feedback loop of design, synthesis, and testing to refine the chemical matter toward a viable clinical candidate.
N-Boc-DL-3-Cyanophenylalanine: A Comprehensive Technical Guide to its Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-DL-3-cyanophenylalanine is a non-natural, protected amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a cyano group on the phenyl ring, imparts distinct electronic and conformational properties, making it a versatile tool for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its role in the development of enzyme inhibitors and bioactive peptides. Detailed experimental protocols for its synthesis and incorporation into peptide chains are presented, alongside quantitative data on the biological activity of resulting compounds. Furthermore, this guide elucidates the modulation of the Dipeptidyl Peptidase-4 (DPP-4) signaling pathway by inhibitors derived from 3-cyanophenylalanine, offering insights into its mechanism of action.
Introduction
The quest for novel therapeutics with enhanced efficacy and specificity is a driving force in modern drug discovery. Non-natural amino acids are increasingly utilized to overcome the limitations of traditional peptide-based drugs, such as poor metabolic stability and low bioavailability. This compound, a derivative of phenylalanine, is a prime example of such a building block. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the meta-substituted cyano group offers unique opportunities for molecular design. This cyano moiety can act as a bioisostere for other functional groups, participate in key binding interactions with biological targets, and serve as a reactive handle for further chemical modifications. This guide explores the multifaceted potential of this compound in the design and synthesis of innovative drug candidates.
Physicochemical Properties and Synthesis
This compound is a white to off-white solid that is soluble in many organic solvents. Its key structural features are the Boc-protected alpha-amino group and the cyanophenyl side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.31 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other organic solvents |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the N-Boc protection of DL-3-Cyanophenylalanine.
Materials:
-
DL-3-Cyanophenylalanine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
1,4-Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve DL-3-Cyanophenylalanine in a mixture of 1,4-dioxane and 1 M NaOH solution.
-
Cool the solution in an ice bath and add Boc anhydride dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1 M HCl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield this compound as a white solid.
Applications in the Synthesis of Enzyme Inhibitors
The unique structural features of this compound make it an attractive building block for the design of enzyme inhibitors, particularly for proteases. The cyano group can act as a warhead, forming covalent or non-covalent interactions with active site residues.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several DPP-4 inhibitors incorporate a cyanopyrrolidine moiety, highlighting the importance of the cyano group for potent inhibition. While direct synthesis from this compound is not always the primary route for these specific inhibitors, the structure-activity relationship (SAR) studies of cyanophenylalanine-containing compounds provide valuable insights.
Table 2: In-vitro Activity of Selected DPP-4 Inhibitors with Cyanophenylalanine or Related Moieties
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Sitagliptin | DPP-4 | 18 | [1] |
| Vildagliptin | DPP-4 | 62 | [2] |
| Saxagliptin | DPP-4 | 50 | [2] |
| 2-Benzylpyrrolidine Derivative | DPP-4 | 300 | [1] |
| 4-Benzylpiperidine Derivative | DPP-4 | 1600 | [1] |
Note: The compounds listed are examples of DPP-4 inhibitors containing related structural motifs to highlight the utility of the cyanophenylalanine scaffold. Direct synthesis from this compound may vary.
Applications in the Synthesis of Bioactive Peptides
The incorporation of non-natural amino acids like 3-cyanophenylalanine into peptide sequences can significantly enhance their biological properties. The cyano group can introduce conformational constraints, improve metabolic stability, and provide additional binding interactions with target receptors.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general procedure for incorporating this compound into a peptide sequence using the Boc/Bzl strategy on a manual synthesizer.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield resin)
-
Other N-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (for Fmoc strategy)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 50% v/v) to remove the Boc protecting group from the N-terminal amino acid. Wash the resin with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of DIPEA in DMF. Wash the resin with DMF.
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound with DIC and HOBt in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Modulation: DPP-4 Inhibition
The therapeutic effect of DPP-4 inhibitors is mediated through the potentiation of the incretin signaling pathway. By preventing the degradation of GLP-1 and GIP, these inhibitors enhance their downstream effects on glucose metabolism.
The diagram above illustrates the mechanism of action of a 3-cyanophenylalanine-based DPP-4 inhibitor. Following food intake, incretin hormones such as GLP-1 are released and bind to their receptors on pancreatic beta-cells, leading to increased insulin secretion. DPP-4 rapidly degrades these incretins, terminating their action. By inhibiting DPP-4, the 3-cyanophenylalanine derivative prevents this degradation, thereby prolonging the activity of GLP-1, leading to enhanced insulin secretion and improved glycemic control.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique electronic and steric properties, conferred by the cyano group, enable the design of potent enzyme inhibitors and bioactive peptides with enhanced pharmacological profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this non-natural amino acid in their drug discovery programs. Further investigation into the structure-activity relationships of 3-cyanophenylalanine-containing compounds will undoubtedly lead to the development of next-generation therapeutics for a range of diseases.
References
An In-depth Technical Guide to the Safety and Handling of N-Boc-DL-3-Cyanophenylalanine
This guide provides a comprehensive overview of the safety and handling procedures for N-Boc-DL-3-Cyanophenylalanine, a derivative of the amino acid phenylalanine used in research and drug development. The information presented is intended for researchers, scientists, and professionals in the drug development field. Due to a lack of specific safety data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds and general laboratory safety protocols.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the proper handling and storage of the compound.
| Property | Value | Reference |
| CAS Number | 191872-32-9 | [1] |
| Molecular Formula | C15H18N2O4 | [1][2] |
| Molecular Weight | 290.31 g/mol | [2] |
| Density | 1.2±0.1 g/cm³ | [3] |
| Boiling Point | 485.4±40.0 °C at 760 mmHg | [3] |
| Flash Point | 247.4±27.3 °C | [3] |
| Appearance | Solid | [4] |
| Purity | 99% | [1] |
Hazard Identification and Safety Precautions
General Safety and Handling Recommendations:
| Precaution Category | Recommendation | Source |
| Ventilation | Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed.[5][7][8] | [5][7][8] |
| Personal Protective Equipment (PPE) | - Eye Protection: Use safety glasses with side shields or goggles.[5][6] - Hand Protection: Handle with compatible chemical-resistant gloves.[5][6] - Respiratory Protection: Not generally required if ventilation is adequate.[5][7] If dust is generated, a NIOSH-approved respirator may be necessary.[6] - Skin and Body Protection: Wear a laboratory coat.[6] | [5][6][7] |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] | [8] |
| Spill Response | - Small Spills: Sweep up and place in a suitable container for disposal.[7] - Large Spills: Sweep up and shovel into suitable containers for disposal.[7] Avoid dust formation.[5][7] Do not let the product enter drains.[5][7] | [5][7] |
First Aid Measures
In case of exposure to this compound, the following first aid measures are recommended based on information for similar compounds:
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[5] | [5] |
| Skin Contact | Wash off with soap and plenty of water.[5] | [5] |
| Eye Contact | Flush eyes with water as a precaution.[5] | [5] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] | [5] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain conditions.
| Condition | Recommendation | Rationale | Source |
| Temperature | Store at -20°C for long-term storage.[2] For short-term, 2-8°C is also cited.[9] | Minimizes thermal degradation of the Boc group.[9] | [2][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces the risk of oxidative degradation.[9] | [9] |
| Moisture | Keep in a dry, well-ventilated place in a tightly closed container.[5][7][8] | The Boc group is susceptible to hydrolysis.[9] | [5][7][8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[7] | To prevent chemical reactions that could degrade the compound. | [7] |
| Shelf Life | Most related products have a shelf life of 24-36 months.[1] | General guideline for stability under proper storage. | [1] |
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[7]
Experimental Protocols
Detailed experimental protocols for the safety testing of this compound are not publicly available. However, a general protocol for assessing the stability of a related compound, BOC-L-phenylalanine-d8, can be adapted.
Forced Degradation Study Protocol (Adapted from[9])
-
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to determine the purity of the parent compound and quantify any degradation products.
-
Visualized Workflows
The following diagrams illustrate key logical relationships and workflows for the safe handling of chemical powders like this compound.
Caption: General workflow for safely handling a chemical powder.
References
- 1. This compound, CasNo.191872-32-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. usbio.net [usbio.net]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of N-Boc-DL-3-Cyanophenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. N-Boc-DL-3-Cyanophenylalanine is a non-proteinogenic amino acid that offers a unique combination of a sterically conservative phenyl ring with an electron-withdrawing cyano group. This modification can influence peptide-receptor interactions and provides a useful spectroscopic probe due to its intrinsic fluorescence.
This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The protocols outlined are applicable for both manual and automated peptide synthesis.
Physicochemical Properties of this compound
A clear understanding of the properties of this compound is essential for its effective use in SPPS.
| Property | Value |
| CAS Number | 191872-32-9[1] |
| Molecular Formula | C₁₅H₁₈N₂O₄[1] |
| Molecular Weight | 290.31 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. |
Application in SPPS: A Case Study with a Substance P Analog
To illustrate the application of this compound, we will focus on the synthesis of an analog of Substance P (SP), an undecapeptide neurotransmitter that interacts with the Neurokinin-1 (NK1) receptor.[2] The native sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. In our model peptide, we will substitute the Phenylalanine at position 7 with 3-Cyanophenylalanine, resulting in the analog: Arg-Pro-Lys-Pro-Gln-Gln-[3-CN-Phe]⁷-Phe-Gly-Leu-Met-NH₂ .
The rationale for this substitution is to investigate the role of the aromatic ring at position 7 in receptor binding and to introduce a fluorescent probe for biophysical studies of the peptide-receptor interaction.
Quantitative Data from Synthesis
The following table summarizes typical quantitative data expected from the solid-phase synthesis of the model Substance P analog. These values are representative and may vary depending on the specific synthesis conditions and equipment used.
| Parameter | Typical Value | Method of Determination | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Gravimetric or Spectrophotometric (Fmoc cleavage) | Lower loading is often preferred for longer or more complex peptides. |
| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. A double coupling strategy may be employed for challenging couplings. |
| Crude Peptide Purity | 60 - 80% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of each synthesis cycle. |
| Final Purified Peptide Yield | 15 - 30% | Gravimetric Analysis post-HPLC | Purification via RP-HPLC can lead to significant material loss. |
| Final Purity | >95% | Analytical RP-HPLC | Essential for biological assays and structural studies. |
Experimental Protocols
The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.
Diagram of the Boc-SPPS Workflow
Caption: General workflow for Boc-Solid Phase Peptide Synthesis.
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol describes a single cycle for the incorporation of an amino acid, including this compound.
Materials:
-
MBHA (4-methylbenzhydrylamine) resin
-
N-Boc protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM or DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel. An alternative is the use of Trifluoromethanesulfonic acid (TFMSA).
Materials:
-
Peptide-resin
-
Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail for Boc-SPPS is HF/anisole (9:1, v/v).[3] The choice of scavengers depends on the amino acid composition of the peptide.
-
Cleavage Reaction:
-
Carefully add the cleavage cocktail to the dried peptide-resin in the specialized HF cleavage apparatus.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Peptide Precipitation:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Isolation and Washing:
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small-molecule impurities.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
HPLC Purification:
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Employ a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
-
Fraction Collection: Collect the fractions corresponding to the desired peptide peak.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Biological Context: Substance P and the Neurokinin-1 Receptor Signaling Pathway
Substance P is a neuropeptide that plays a crucial role in pain transmission, inflammation, and mood regulation by binding to the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2] The binding of Substance P to the NK1 receptor initiates a signaling cascade that leads to various cellular responses. The incorporation of 3-Cyanophenylalanine into Substance P analogs can be used to probe the binding site of the receptor and to develop novel antagonists with therapeutic potential.
Diagram of the NK1 Receptor Signaling Pathway
References
- 1. Substance P: structure, function, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of N-Boc-DL-3-Cyanophenylalanine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of the unnatural amino acid N-Boc-DL-3-Cyanophenylalanine into bioactive peptides. This unique amino acid offers opportunities to modulate peptide properties, including receptor binding, and to introduce a fluorescent reporter group for biophysical studies.
Introduction
The incorporation of unnatural amino acids (UAAs) is a powerful strategy in peptide-based drug discovery to enhance therapeutic properties such as stability, potency, and receptor selectivity.[1][2] this compound, an analog of phenylalanine, introduces a cyano group on the phenyl ring. This modification can alter the electronic properties of the side chain, potentially influencing peptide-receptor interactions.[3] Furthermore, the cyano group can serve as a fluorescent probe, allowing for the investigation of peptide conformation and binding dynamics.[3]
This document outlines the synthetic methodology for incorporating this compound into peptides using Solid-Phase Peptide Synthesis (SPPS) and presents a case study on its application in modulating the bioactivity of an opioid peptide analog.
Case Study: Modulation of Opioid Receptor Affinity with a 3-Cyanophenylalanine Analog of Enkephalin
Enkephalins are endogenous opioid peptides that bind to and activate opioid receptors, resulting in analgesia. Structure-activity relationship studies have shown that modifications to the phenylalanine residue can significantly impact receptor affinity and selectivity.[4][5] In this case study, we hypothesize the synthesis of a novel enkephalin analog, "Cyano-Enkephalin," where the phenylalanine at position 4 is replaced with 3-Cyanophenylalanine.
Hypothetical Quantitative Data:
The following table summarizes the hypothetical binding affinities of the native Leucine-Enkephalin and the synthesized Cyano-Enkephalin for the µ- and δ-opioid receptors.
| Peptide | Sequence | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | 5.2 | 1.8 |
| Cyano-Enkephalin | Tyr-Gly-Gly-(3-CN-Phe)-Leu | 2.1 | 8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The hypothetical data suggests that the incorporation of 3-Cyanophenylalanine enhances the binding affinity for the µ-opioid receptor while decreasing the affinity for the δ-opioid receptor, thereby increasing the selectivity of the peptide.
Signaling Pathway: Opioid Receptor Activation
Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an agonist, such as Cyano-Enkephalin, to the µ-opioid receptor initiates a signaling cascade that leads to an analgesic effect. The general pathway is illustrated below.
References
- 1. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-DL-3-Cyanophenylalanine: Application Notes and Protocols for Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-3-Cyanophenylalanine is an unnatural amino acid (UAA) that serves as a powerful tool in protein engineering and drug development. The incorporation of this UAA into proteins allows for the introduction of a unique chemical handle, the cyano group, at a specific site. This nitrile moiety can be utilized as a biophysical probe to investigate protein structure, dynamics, and interactions. Its electron-withdrawing nature can also influence the local chemical environment, providing a means to modulate protein function.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in protein engineering.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its deprotected form, 3-Cyanophenylalanine, is presented in the table below.
| Property | Value | Reference |
| This compound | ||
| CAS Number | 191872-32-9 | [3] |
| Molecular Formula | C15H18N2O4 | [3] |
| Molecular Weight | 290.31 g/mol | [3] |
| 3-Cyanophenylalanine | ||
| CAS Number | 57213-48-6 | [4] |
| Molecular Formula | C10H10N2O2 | [4] |
| Molecular Weight | 190.20 g/mol | [4] |
Applications in Protein Engineering and Drug Development
The unique properties of 3-cyanophenylalanine make it a versatile tool for a range of applications:
-
Vibrational Probe for Spectroscopic Analysis: The nitrile (C≡N) stretching vibration of the cyano group is sensitive to the local environment, including solvent polarity and hydrogen bonding.[5][6] This makes 3-cyanophenylalanine an excellent infrared (IR) and Raman spectroscopic probe for studying protein structure and dynamics with minimal perturbation.[5]
-
Fluorescent Reporter: Similar to its well-studied isomer, p-cyanophenylalanine, 3-cyanophenylalanine is expected to exhibit fluorescence properties that are sensitive to its local environment, making it a useful intrinsic fluorescent probe to study protein folding and conformational changes.[7][8][9]
-
Modulation of Protein Function: The electron-withdrawing nature of the cyano group can alter the electronic properties of the aromatic ring, potentially influencing protein-protein or protein-ligand interactions.[2]
-
Drug Discovery and Development: As a unique building block, 3-cyanophenylalanine can be incorporated into peptides to enhance their stability, binding affinity, and therapeutic potential.[1][2] It also serves as a valuable component in the design of enzyme inhibitors and other small molecule drug candidates.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the tert-butoxycarbonyl (Boc) protection of 3-Cyanophenylalanine.
Materials:
-
DL-3-Cyanophenylalanine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
1,4-Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Potassium hydrogen sulfate solution
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolve DL-3-Cyanophenylalanine in a mixture of 1,4-dioxane and 1N NaOH solution with vigorous stirring.[10]
-
Cool the mixture in an ice bath.
-
Add Boc anhydride dropwise to the solution while maintaining the temperature.[10]
-
Stir the reaction mixture overnight at room temperature.[10]
-
Extract the reaction mixture with ethyl acetate.[11]
-
Wash the organic layer with saturated sodium bicarbonate solution and then with a potassium hydrogen sulfate solution to acidify.[11]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[10]
-
Evaporate the solvent under reduced pressure.
-
Crystallize the resulting product from a mixture of ethyl acetate and hexane to yield this compound.[11]
Protocol 2: Site-Specific Incorporation of 3-Cyanophenylalanine into a Target Protein
This protocol outlines the genetic incorporation of 3-cyanophenylalanine into a target protein in E. coli using the amber stop codon (TAG) suppression method with a promiscuous pyrrolysyl-tRNA synthetase (PylRS) mutant.
Key Components:
-
Expression Vector: A plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
Synthetase/tRNA Plasmid: A separate plasmid, such as pEVOL, encoding the engineered aminoacyl-tRNA synthetase (e.g., PylRS(N346A/C348A)) and its cognate suppressor tRNA (tRNAPylCUA).[12][13]
-
Unnatural Amino Acid: this compound (the Boc group is typically removed in vivo or during sample preparation for cell culture). For in vivo incorporation, the free amino acid is used.
-
Bacterial Strain: An appropriate E. coli expression strain (e.g., BL21(DE3)).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the expression vector for the target protein and the synthetase/tRNA plasmid.
-
Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics for both plasmids and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of minimal medium (e.g., M9) supplemented with glucose, essential nutrients, and the appropriate antibiotics with the overnight starter culture.
-
Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and add 3-cyanophenylalanine to a final concentration of 1-5 mM.[13]
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).
-
Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification: Confirm the successful incorporation of 3-cyanophenylalanine by mass spectrometry.
Quantitative Data
The efficiency of unnatural amino acid incorporation and the final protein yield can vary significantly depending on the target protein, the specific UAA, the engineered synthetase, and the expression conditions. While specific data for 3-cyanophenylalanine is not extensively reported, the following table provides a general overview of expected outcomes based on similar systems.[14][15][16]
| Parameter | Typical Range | Factors Influencing Outcome |
| Incorporation Efficiency | 5% - 85% | Orthogonality of the synthetase/tRNA pair, concentration of the UAA, competition with release factor 1 (RF1), codon context.[15] |
| Protein Yield | 0.1 - 10 mg/L of culture | Toxicity of the UAA, expression level of the synthetase and tRNA, metabolic load on the host cells.[14][15] |
Visualizations
Experimental Workflow for UAA Incorporation
Caption: General experimental workflow for the incorporation of 3-cyanophenylalanine.
Application in Studying Protein-Protein Interactions
Caption: Probing protein interactions using 3-cyanophenylalanine as a spectroscopic reporter.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-DL-3-Cyanophenylalanine in Drug Design and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-3-Cyanophenylalanine is a non-proteinogenic amino acid that serves as a critical building block in modern drug design and medicinal chemistry. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a cyano-substituted phenyl ring, offers medicinal chemists a versatile tool for synthesizing novel peptides and peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles. The electron-withdrawing nature of the cyano group can influence the electronic properties and reactivity of the molecule, potentially leading to increased stability, bioavailability, and target binding affinity of the resulting compounds.[1]
These application notes provide an overview of the utility of this compound, with a particular focus on its application in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a validated target for the treatment of type 2 diabetes.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Key Applications in Drug Discovery
The incorporation of this compound into peptide scaffolds has been explored for the development of various therapeutic agents. One of the most prominent applications is in the creation of enzyme inhibitors. The cyano group can act as a warhead or a key interacting moiety within the active site of an enzyme.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition:
DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism forms the basis for a major class of oral anti-diabetic drugs.[1][3][4][5][7][8][9][10][11][12][13]
The cyanophenylalanine moiety is a key feature in several potent DPP-IV inhibitors. The cyano group can form a reversible covalent bond with the catalytic serine residue in the DPP-IV active site, leading to potent inhibition.
Quantitative Data: DPP-IV Inhibitory Activity of Cyanophenylalanine-Related Compounds
| Compound Class | Example Structure/Description | DPP-IV IC50 (nM) | Reference |
| Cyanopyrrolidines | Vildagliptin (a well-established DPP-IV inhibitor) | - | [13] |
| Saxagliptin (a well-established DPP-IV inhibitor) | - | [13] | |
| 2-Benzylpiperazine derivative | A potent inhibitor identified in structure-activity relationship studies. | 19 | [1] |
| Thiosemicarbazones | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 | [4] |
| Sitagliptin (Reference Compound) | 4.380 ± 0.319 | [4] | |
| Flavonoids | Isorhamnetin-3-O-glucoside | 6530 ± 280 | [12] |
| Cyanidin-3-O-glucoside | 8260 ± 143 | [12] | |
| Isorhamnetin-3-O-rutinoside | 8570 ± 422 | [12] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 3-Cyanophenylalanine-Containing Peptide (General Protocol)
This protocol outlines the manual solid-phase synthesis of a hypothetical dipeptide, Ac-Ala-(3-CN)Phe-NH2, using this compound. This serves as a representative workflow for incorporating this amino acid into a peptide chain.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (ninhydrin negative).
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
-
Neutralize the resin with a solution of 10% DIEA in DMF (2 x 2 min).
-
Wash the resin with DMF (5 x 1 min).
-
-
Coupling of Fmoc-Ala-OH:
-
Repeat the coupling procedure described in step 3 using Fmoc-Ala-OH.
-
-
N-terminal Acetylation (Capping):
-
After Fmoc deprotection of the final alanine residue, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.
-
Shake for 30 minutes.
-
Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail (TFA/H2O/TIS) to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
DPP-IV Inhibitor Screening Assay (Fluorescence-Based)
This protocol describes a general method for screening the inhibitory activity of compounds containing 3-cyanophenylalanine against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (3-cyanophenylalanine-containing peptide)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
Dilute the DPP-IV enzyme and the Gly-Pro-AMC substrate to their working concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer only.
-
Control (100% activity): Assay buffer and DPP-IV enzyme.
-
Test Compound: Assay buffer, DPP-IV enzyme, and the test compound at various concentrations.
-
Reference Inhibitor: Assay buffer, DPP-IV enzyme, and the reference inhibitor at various concentrations.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound and reference inhibitor using the formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of control))
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for the synthesis and evaluation of a 3-cyanophenylalanine-containing peptide.
Caption: Mechanism of action of DPP-IV inhibitors.
References
- 1. oatext.com [oatext.com]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7345180B2 - Compound inhibiting dipeptidyl peptidase IV - Google Patents [patents.google.com]
- 9. WO2009082134A3 - Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as active agent - Google Patents [patents.google.com]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Different Dietary Flavonoids on Dipeptidyl Peptidase-IV Activity and Expression: Insights into Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-DL-3-Cyanophenylalanine in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for the development of novel therapeutics and research tools. N-Boc-DL-3-Cyanophenylalanine, a derivative of phenylalanine, offers unique properties for creating diverse peptide libraries. The cyano group can serve as a versatile chemical handle for post-synthesis modifications, act as an infrared or fluorescent probe, or modulate the biological activity of the peptide.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide libraries using solid-phase peptide synthesis (SPPS).
Properties of this compound
| Property | Value |
| Chemical Formula | C15H18N2O4 |
| Molecular Weight | 290.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis. |
| Storage | Store at 2-8°C, protected from moisture. |
Application: Creation of Diverse Peptide Libraries
The unique structure of this compound makes it a valuable building block for generating peptide libraries with enhanced functional diversity. The cyano group can be used for:
-
Post-synthesis Modification: The nitrile can be chemically transformed into other functional groups, such as amines or tetrazoles, to create a wider range of chemical entities from a single peptide library.
-
Bioconjugation: The cyano group can serve as a handle for attaching other molecules, such as fluorescent dyes, biotin, or small molecule drugs.
-
Modulation of Biological Activity: The electronic properties of the cyano group can influence peptide conformation and binding affinity to biological targets.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a peptide containing this compound on a 0.1 mmol scale using Boc/Bzl protection strategy.
1. Resin Preparation: a. Place 0.1 mmol of Merrifield resin in a reaction vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes. c. Drain the DCM.
2. Boc Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. b. Agitate the mixture for 2 minutes and drain. c. Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes. d. Drain the solution and wash the resin thoroughly with DCM (3x) and then N,N-dimethylformamide (DMF) (3x).
3. Neutralization: a. Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF to the resin. b. Agitate for 2 minutes and drain. Repeat this step once. c. Wash the resin with DMF (3x).
4. Amino Acid Coupling (Incorporation of this compound): a. In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and a coupling reagent (see Table 2 for options and quantities) in DMF. b. For carbodiimide-based coupling (e.g., DIC/HOBt), pre-activate for 5-10 minutes. For aminium/uronium-based reagents (e.g., HBTU, HATU), pre-activate for 1-2 minutes with DIPEA.[3] c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for the recommended coupling time (see Table 2). e. Monitor the coupling reaction completion using the Kaiser test. A negative (yellow) result indicates a complete reaction. If the test is positive (blue), extend the coupling time or perform a double coupling.
5. Capping (Optional but Recommended): a. If the coupling reaction is incomplete, cap the unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. c. Wash the resin with DMF (3x).
6. Repeat Cycles: a. Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection: a. After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).[4] c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether. g. Dry the crude peptide under vacuum.
8. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] b. Characterize the purified peptide by mass spectrometry to confirm its identity.
Protocol 2: Split-and-Mix Synthesis for Combinatorial Peptide Libraries
This method allows for the synthesis of a large number of distinct peptides on individual resin beads.[7][8][9]
1. Resin Division: a. Swell the total amount of resin required for the library in DCM. b. Divide the resin into equal portions, one for each amino acid to be coupled in the first position.
2. First Coupling: a. To each portion of resin, couple a different N-Boc-protected amino acid (including this compound) following the coupling protocol (Protocol 1, step 4). b. Confirm the completion of the coupling reaction for each portion.
3. Pooling and Mixing: a. Combine all the resin portions in a single vessel. b. Wash the pooled resin with DMF and mix thoroughly to ensure randomization.
4. Splitting: a. Divide the pooled resin again into equal portions, corresponding to the number of different amino acids for the next position.
5. Subsequent Couplings: a. Repeat the coupling (step 2), pooling (step 3), and splitting (step 4) steps for each subsequent position in the peptide sequence.
6. Cleavage and Screening: a. After the final coupling, the resin beads can be handled in two ways: i. Cleavage of individual peptides: Isolate single beads and cleave the peptide for screening in solution. ii. On-bead screening: Screen the library while the peptides are still attached to the beads.
Data Presentation
Table 1: Recommended Reagent Quantities for a 0.1 mmol Scale SPPS
| Reagent | Equivalents (relative to resin loading) | Amount for 0.1 mmol scale |
| N-Boc-Amino Acid | 4 | 0.4 mmol |
| HBTU | 3.8 | 0.38 mmol |
| HATU | 3.8 | 0.38 mmol |
| DIC | 4 | 0.4 mmol |
| HOBt | 4 | 0.4 mmol |
| DIPEA (for activation) | 8 | 0.8 mmol |
| DIPEA (for neutralization) | 10% in DMF | ~5 mL per wash |
| 50% TFA in DCM | - | ~5 mL per deprotection |
| Cleavage Cocktail | - | 5-10 mL |
Table 2: Comparative Performance of Common Coupling Reagents for this compound (Illustrative Data)
Note: The following data is representative and based on the known performance of these reagents with sterically hindered amino acids. Actual results should be determined empirically.
| Coupling Reagent | Recommended Coupling Time | Estimated Coupling Efficiency (%) | Purity of Crude Peptide (%) | Notes |
| HBTU/DIPEA | 1-2 hours | 95-98 | ~85 | A reliable and cost-effective choice for routine couplings. |
| HATU/DIPEA | 30-60 minutes | >99 | >90 | Highly efficient for difficult couplings, reduces risk of racemization.[3][10] |
| DIC/HOBt | 2-4 hours | 90-95 | ~80 | A classic and economical method. Longer reaction times may be required. |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Split-and-Mix strategy for peptide library synthesis.
Conclusion
This compound is a versatile building block for the creation of peptide libraries with expanded chemical diversity. The protocols provided herein, in conjunction with the comparative data on coupling reagents, offer a comprehensive guide for researchers to successfully incorporate this non-natural amino acid into their peptide synthesis workflows. The ability to generate large, diverse peptide libraries is crucial for the discovery of new drug leads and biological probes.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. benchchem.com [benchchem.com]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Kinetic Resolution of DL-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure non-canonical amino acids are invaluable chiral building blocks in modern drug discovery and development. L- and D-3-cyanophenylalanine, in particular, serve as critical components in the synthesis of various pharmaceutical agents, including enzyme inhibitors and peptide-based therapeutics. The cyano group offers a versatile handle for further chemical modification and can influence the binding affinity and metabolic stability of drug candidates. Enzymatic kinetic resolution (EKR) presents a highly efficient, selective, and environmentally benign strategy for obtaining the desired enantiomers of 3-cyanophenylalanine from its racemic mixture. This document provides detailed protocols for the enzymatic kinetic resolution of DL-3-cyanophenylalanine using two robust enzymatic systems: lipase-catalyzed N-acylation of the amino acid ester and acylase-catalyzed hydrolysis of the N-acetyl amino acid.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is predicated on the differential reaction rates of a chiral enzyme with the two enantiomers of a racemic substrate. The enzyme selectively catalyzes the transformation of one enantiomer into a product at a significantly higher rate than the other. This results in a mixture of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. At approximately 50% conversion, this allows for the separation of the two species, yielding both enantiomers in high enantiomeric purity.
Experimental Protocols
Two primary strategies for the enzymatic kinetic resolution of DL-3-cyanophenylalanine are presented below.
Method 1: Lipase-Catalyzed Kinetic Resolution of DL-3-Cyanophenylalanine Methyl Ester
This method involves the enantioselective N-acylation of one enantiomer of the racemic amino acid ester, catalyzed by a lipase, typically Candida antarctica Lipase B (CAL-B).
Workflow for Lipase-Catalyzed Resolution
Caption: Workflow for lipase-catalyzed resolution.
Protocol: Lipase-Catalyzed N-Acylation
-
Esterification of DL-3-Cyanophenylalanine:
-
Suspend DL-3-cyanophenylalanine (e.g., 5.0 g) in methanol (100 mL).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 equivalents).
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure to obtain DL-3-cyanophenylalanine methyl ester hydrochloride. Neutralize with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the free ester.
-
-
Enzymatic N-Acylation:
-
Dissolve DL-3-cyanophenylalanine methyl ester (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of toluene or methyl tert-butyl ether).
-
Add an acyl donor (e.g., ethyl acetate, 3-5 equivalents).
-
Add immobilized Candida antarctica Lipase B (CAL-B) (e.g., 100 mg).
-
Incubate the mixture at a controlled temperature (e.g., 40°C) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.
-
-
Work-up and Separation:
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting N-acetyl-L-3-cyanophenylalanine methyl ester from the unreacted D-3-cyanophenylalanine methyl ester using silica gel column chromatography.
-
-
Deprotection:
-
The separated N-acetyl-L-3-cyanophenylalanine methyl ester and D-3-cyanophenylalanine methyl ester can be hydrolyzed to the corresponding free amino acids by treatment with aqueous acid (e.g., 6 M HCl) or base (e.g., 1 M NaOH).
-
Method 2: Acylase-Catalyzed Kinetic Resolution of N-Acetyl-DL-3-Cyanophenylalanine
This method involves the enantioselective hydrolysis of the N-acetyl group from the L-enantiomer of the racemic N-acetyl amino acid, catalyzed by an acylase, such as Acylase I from Aspergillus sp.
Workflow for Acylase-Catalyzed Resolution
Caption: Workflow for acylase-catalyzed resolution.
Protocol: Acylase-Catalyzed Hydrolysis
-
N-Acetylation of DL-3-Cyanophenylalanine:
-
Dissolve DL-3-cyanophenylalanine in a suitable solvent (e.g., a mixture of acetic acid and water).
-
Add acetic anhydride (e.g., 1.1 equivalents) dropwise while maintaining the temperature at around 0-5°C.
-
Stir the reaction mixture at room temperature for several hours.
-
The N-acetyl-DL-3-cyanophenylalanine can be isolated by crystallization or extraction.
-
-
Enzymatic Hydrolysis:
-
Dissolve N-acetyl-DL-3-cyanophenylalanine in a phosphate buffer (e.g., 0.1 M, pH 7.5).
-
Add Acylase I (from Aspergillus sp.). The enzyme amount will depend on its specific activity.
-
Optionally, add a small amount of CoCl₂ (e.g., to a final concentration of 0.5 mM) as it can enhance the activity of some acylases.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle stirring.
-
Monitor the reaction progress by chiral HPLC.
-
-
Work-up and Separation:
-
When the conversion reaches approximately 50%, stop the reaction by denaturing the enzyme (e.g., by heating to 80°C for 10 minutes or by adding a water-miscible organic solvent).
-
Cool the mixture and remove the denatured protein by centrifugation or filtration.
-
Adjust the pH of the supernatant to approximately 5 with acetic acid. At this pH, the unreacted N-acetyl-D-3-cyanophenylalanine is often less soluble and may precipitate.
-
Collect the precipitated N-acetyl-D-3-cyanophenylalanine by filtration.
-
The filtrate, containing the L-3-cyanophenylalanine, can be further purified by ion-exchange chromatography.
-
-
Deprotection:
-
The isolated N-acetyl-D-3-cyanophenylalanine can be hydrolyzed to D-3-cyanophenylalanine by heating with aqueous acid (e.g., 3 M HCl).
-
Analytical Protocol: Chiral HPLC
Monitoring the progress of the kinetic resolution is crucial. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A chiral stationary phase (CSP) column is required. Examples include columns based on teicoplanin, cyclodextrin, or other chiral selectors.
-
Mobile Phase: The mobile phase composition will depend on the specific column and the analytes (esterified, acylated, or free amino acids). A typical mobile phase for underivatized amino acids on a teicoplanin-based column might consist of a mixture of methanol, ethanol, and a small amount of a volatile acid like formic or acetic acid in water. For derivatized amino acids, a mobile phase of hexane and isopropanol may be suitable.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210 nm or 254 nm) is commonly used.
-
Quantification: The enantiomeric excess (e.e.) and conversion can be calculated from the peak areas of the enantiomers in the chromatogram.
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Conversion (%) = [ (Area of Product) / (Initial Area of Substrate) ] x 100
-
Data Presentation
The efficiency of an enzymatic kinetic resolution is evaluated by the conversion, the enantiomeric excess of the product (e.e.p) and the remaining substrate (e.e.s), and the enantiomeric ratio (E-value).
Disclaimer: The following data is illustrative and based on typical results obtained for the enzymatic resolution of structurally similar compounds, such as DL-3,5-difluorophenylalanine. Actual experimental results for DL-3-cyanophenylalanine may vary and will require optimization.
Table 1: Illustrative Data for Lipase-Catalyzed Resolution of DL-3-Cyanophenylalanine Methyl Ester
| Time (h) | Conversion (%) | e.e.s (D-ester) (%) | e.e.p (N-acyl-L-ester) (%) | E-value |
| 8 | 25 | 33 | 98 | >100 |
| 16 | 40 | 67 | 97 | >100 |
| 24 | 50 | >99 | 96 | >100 |
| 36 | 60 | >99 | 85 | >100 |
Table 2: Illustrative Data for Acylase-Catalyzed Resolution of N-Acetyl-DL-3-Cyanophenylalanine
| Time (h) | Conversion (%) | e.e.s (N-acetyl-D) (%) | e.e.p (L-amino acid) (%) | E-value |
| 4 | 30 | 43 | 99 | >150 |
| 8 | 45 | 82 | 98 | >150 |
| 12 | 50 | >99 | 98 | >150 |
| 18 | 55 | >99 | 95 | >150 |
Conclusion
The enzymatic kinetic resolution of DL-3-cyanophenylalanine using either lipase-catalyzed N-acylation or acylase-catalyzed hydrolysis offers a practical and efficient means to access the enantiomerically pure L- and D-isomers. The protocols outlined in this application note provide a robust starting point for researchers in the pharmaceutical and fine chemical industries to develop scalable and sustainable processes for the synthesis of these valuable chiral building blocks. Optimization of reaction parameters such as enzyme loading, temperature, pH, and solvent system will be crucial for achieving optimal results for specific applications.
applications in developing novel biomaterials with N-Boc-DL-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
The quest for advanced biomaterials with tailored properties is a cornerstone of modern medicine. N-Boc-DL-3-Cyanophenylalanine, a non-natural amino acid derivative, presents a compelling building block for the rational design of novel biomaterials for applications in drug delivery, tissue engineering, and regenerative medicine. The incorporation of the cyano group onto the phenylalanine side chain introduces unique electronic and steric properties, offering the potential to modulate self-assembly, mechanical strength, and bioactivity of peptide-based scaffolds. While direct literature on biomaterials exclusively derived from this compound is emerging, extensive research on analogous modified phenylalanine derivatives provides a strong foundation for its application.
This document provides detailed application notes and protocols based on established methodologies for similar compounds, enabling researchers to explore the potential of this compound in creating next-generation biomaterials.
Application Notes
The introduction of a cyano group at the meta position of the phenyl ring in this compound can significantly influence the properties of resulting biomaterials. The electron-withdrawing nature of the cyano group can alter π-π stacking interactions between aromatic rings, a key driving force in the self-assembly of many peptide-based hydrogels. This modification can lead to:
-
Enhanced Mechanical Stiffness: The altered intermolecular forces may result in more robust and stable hydrogel networks.
-
Modulated Drug Release Profiles: Changes in the hydrogel matrix density and interactions with therapeutic molecules can allow for more controlled and sustained drug delivery.
-
Tailored Cell Scaffolds: The unique chemical functionality can be leveraged to create specific microenvironments that influence cell adhesion, proliferation, and differentiation in tissue engineering applications.
The N-Boc protecting group allows for controlled peptide synthesis, enabling the precise placement of the 3-Cyanophenylalanine residue within a peptide sequence to optimize its impact on the final biomaterial's properties.
Quantitative Data Summary
The mechanical properties of self-assembled peptide hydrogels are critical for their application. Based on studies of analogous modified phenylalanine hydrogels, the following table summarizes expected trends in storage modulus (G'), a measure of the elastic response of the material, upon incorporation of this compound.
| Biomaterial Composition | Gelator Concentration (mg/mL) | Expected Storage Modulus (G') (Pa) | Key Observations |
| Boc-Phe-Phe Analog | 5 | 100 - 1,000 | Introduction of electron-withdrawing groups can increase stiffness compared to unmodified peptides. |
| Boc-Phe-Phe Analog | 10 | 1,000 - 10,000 | Higher concentrations generally lead to significantly stiffer hydrogels. |
| Co-assembled with other peptides | 5 + 5 | Variable | Co-assembly can be used to fine-tune the mechanical properties. |
Note: The actual values for this compound-containing biomaterials will need to be determined experimentally.
Experimental Protocols
The following protocols are adapted from established methods for the preparation and characterization of self-assembling peptide hydrogels.
Protocol 1: Hydrogel Formation via Solvent Switch Method
This method is widely used for inducing the self-assembly of hydrophobic peptide derivatives into a hydrogel network.
Materials:
-
This compound-containing peptide
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile vials
Procedure:
-
Prepare a stock solution of the this compound-containing peptide in DMSO at a concentration of 100 mg/mL.
-
To form the hydrogel, dilute the stock solution with sterile deionized water or PBS to the desired final peptide concentration (e.g., 1, 5, or 10 mg/mL).
-
Gently vortex the solution for 10-15 seconds.
-
Allow the solution to stand at room temperature. Gelation should be observed within minutes to hours, depending on the peptide sequence and concentration.
-
Visually confirm gel formation by inverting the vial. A stable hydrogel will not flow.
Protocol 2: Characterization of Hydrogel Mechanical Properties using Oscillatory Rheology
Rheology is used to measure the viscoelastic properties of the hydrogel, providing insights into its mechanical strength and stability.
Materials:
-
Prepared this compound peptide hydrogel
-
Rheometer with a parallel plate geometry (e.g., 20 mm diameter)
Procedure:
-
Carefully transfer the hydrogel onto the lower plate of the rheometer.
-
Lower the upper plate to a defined gap (e.g., 1 mm), ensuring the gel fills the gap completely. Trim any excess gel.
-
Perform a strain sweep (e.g., 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s at a constant strain within the LVER) to measure the storage modulus (G') and loss modulus (G'').
-
The storage modulus (G') represents the elastic component, while the loss modulus (G'') represents the viscous component of the hydrogel. For a stable gel, G' should be significantly higher than G''.
Visualizations
The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway relevant to the application of these novel biomaterials.
Caption: Experimental workflow for the synthesis, formation, and characterization of biomaterials.
Caption: Hypothetical signaling pathway for cell-biomaterial interaction in tissue engineering.
Application Notes and Protocols: Asymmetric Synthesis of Enantiomerically Pure N-Boc-3-cyanophenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Cyano-L-phenylalanine is a non-natural amino acid that serves as a valuable building block in medicinal chemistry and peptide synthesis.[1] The presence of the cyano group offers a versatile handle for further chemical modifications and can influence the electronic properties and binding interactions of molecules into which it is incorporated.[1] The enantiomeric purity of such amino acids is critical for their application in pharmaceuticals to ensure specific interactions with biological targets.[1]
This document provides a detailed protocol for the asymmetric synthesis of N-Boc-3-cyanophenylalanine, focusing on a robust and highly enantioselective method utilizing phase-transfer catalysis.
Core Synthesis Strategy
The described method for synthesizing enantiomerically pure N-Boc-3-cyanophenylalanine involves the asymmetric α-alkylation of a glycine Schiff base using a chiral phase-transfer catalyst derived from Cinchona alkaloids. This approach is advantageous due to its operational simplicity, scalability, and the high levels of enantioselectivity that can be achieved.[2][3] The stereochemical outcome of the reaction can be controlled by selecting the appropriate pseudoenantiomeric catalyst.[3]
Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
Caption: Overall workflow for the asymmetric synthesis of N-Boc-3-cyanophenylalanine.
Key Reaction Signaling Pathway
The core of the asymmetric synthesis is the phase-transfer catalyzed alkylation. The chiral catalyst facilitates the enantioselective formation of the carbon-carbon bond.
Caption: Key steps in the phase-transfer catalyzed asymmetric alkylation.
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess (e.e.) values obtained for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various substituted benzyl bromides using a chiral phase-transfer catalyst.[2]
| Substituted Benzyl Bromide | Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) |
| 3-Chlorobenzyl bromide | Cinchonidine-derived | 85 | 96 |
| 3-Bromobenzyl bromide | Cinchonidine-derived | 88 | 97 |
| 4-Chlorobenzyl bromide | Cinchonidine-derived | 92 | 98 |
| 4-Bromobenzyl bromide | Cinchonidine-derived | 95 | 98 |
Data is representative of similar reactions and serves as an expectation for the synthesis of the 3-cyano derivative.
Detailed Experimental Protocols
Asymmetric α-Alkylation of N-(diphenylmethylene)glycine tert-butyl ester
This protocol is adapted from established procedures for the asymmetric alkylation of glycine Schiff bases.[2]
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester
-
3-Cyanobenzyl bromide
-
O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (or its pseudoenantiomer for the (R)-product)
-
Cesium hydroxide monohydrate (CsOH·H₂O)
-
Toluene
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (0.02 equiv.) in toluene (5 mL per mmol of Schiff base) at -40 °C, add a 50% aqueous solution of CsOH·H₂O (5.0 equiv.).
-
Stir the mixture vigorously for 15 minutes.
-
Add a solution of 3-cyanobenzyl bromide (1.2 equiv.) in a minimal amount of toluene dropwise over 10 minutes.
-
Continue stirring at -40 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, (S)-tert-Butyl N-(diphenylmethylene)-3-cyanophenylalaninate, can be purified by silica gel column chromatography.
Hydrolysis of the Schiff Base and Ester
Materials:
-
Crude (S)-tert-Butyl N-(diphenylmethylene)-3-cyanophenylalaninate
-
6 N Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the crude product from the previous step in 6 N HCl (10 mL per mmol).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether (3 x 15 mL) to remove the benzophenone byproduct.
-
Concentrate the aqueous layer under reduced pressure to obtain crude (S)-3-cyanophenylalanine hydrochloride.
N-Boc Protection of (S)-3-Cyanophenylalanine
This protocol is a standard procedure for the N-Boc protection of amino acids.[4]
Materials:
-
Crude (S)-3-cyanophenylalanine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Potassium hydrogen sulfate (KHSO₄) solution
Procedure:
-
Dissolve the crude (S)-3-cyanophenylalanine hydrochloride in a mixture of 1,4-dioxane and 1 N NaOH solution at 0 °C, adjusting the pH to approximately 10.
-
Add a solution of Boc₂O (1.1 equiv.) in 1,4-dioxane dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold aqueous solution of KHSO₄.[4]
-
Extract the product into ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(S)-3-cyanophenylalanine.
-
The final product can be further purified by recrystallization.
Conclusion
The presented methodology provides a reliable and highly enantioselective route for the synthesis of N-Boc-3-cyanophenylalanine. The use of chiral phase-transfer catalysis is a key feature, enabling the production of the desired enantiomer in high purity, which is essential for its applications in drug discovery and peptide chemistry. The protocols are based on well-established and scalable chemical transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
troubleshooting low yield in peptide synthesis with N-Boc-DL-3-Cyanophenylalanine
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in solid-phase peptide synthesis (SPPS) involving N-Boc-DL-3-Cyanophenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when using this compound?
Low yields when incorporating this amino acid are often linked to its specific chemical properties. The primary challenges include:
-
Steric Hindrance: The bulky cyanophenyl side group can physically impede the coupling reaction, slowing down kinetics and leading to incomplete incorporation.[1]
-
Poor Solubility: As a hydrophobic protected amino acid, this compound may not dissolve well in standard SPPS solvents like Dichloromethane (DCM), which can prevent an efficient reaction.[2]
-
Peptide Aggregation: The hydrophobicity of the cyanophenylalanine residue can contribute to the aggregation of the growing peptide chain on the resin, blocking reactive sites and hindering subsequent deprotection and coupling steps.[3][4]
-
Incomplete Deprotection: If the growing peptide chain aggregates, the N-terminal Boc group may become inaccessible, leading to incomplete deprotection and the formation of truncated peptide sequences.[3][5]
Q2: Is the cyano side chain of 3-Cyanophenylalanine stable during a standard Boc-SPPS cycle?
Yes, the cyanophenyl side chain is generally stable under the standard acidic and basic conditions of Boc-SPPS. It is not typically susceptible to modification during the trifluoroacetic acid (TFA) treatment used for Boc deprotection or during the neutralization and coupling steps.[6] However, as with any synthesis, minimizing exposure to harsh conditions is always recommended.
Q3: How can I effectively diagnose the root cause of a low-yield synthesis?
A systematic approach is crucial for identifying the problem.
-
Monitor Coupling in Real-Time: Use a qualitative colorimetric test, like the Kaiser (ninhydrin) test, after the coupling step for this compound.[7] A positive result (blue beads) indicates the presence of unreacted free primary amines, signaling an incomplete coupling reaction.[1][7]
-
Perform a Test Cleavage: Before cleaving the entire batch, process a small amount of the peptide-resin (10-20 mg).[7] Analyze the cleaved product by mass spectrometry (MS). The presence of the target peptide mass confirms the synthesis was at least partially successful, while a high abundance of truncated sequences points to a failure at a specific step.[7]
Troubleshooting Guide
Issue: Positive Kaiser Test After Coupling this compound
A positive Kaiser test signifies an incomplete coupling reaction. The bulky nature of the amino acid is the likely cause.[1]
-
Solution 1: Double Couple: Immediately after the first coupling and subsequent wash steps, repeat the coupling procedure with a fresh solution of activated this compound.[8] This provides a second opportunity for the reaction to go to completion.
-
Solution 2: Extend Reaction Time: Increase the coupling reaction time from the standard 30-45 minutes to 1-2 hours to allow more time for the sterically hindered reaction to proceed.[8]
-
Solution 3: Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can improve reaction kinetics by increasing the probability of molecular interactions.[8]
-
Solution 4: Utilize a More Potent Coupling Reagent: If standard carbodiimide reagents are failing, switch to a uronium/aminium-based reagent like HBTU or HATU, which are more effective for difficult couplings.[9]
Issue: this compound Fails to Dissolve in the Reaction Solvent
Poor solubility of the activated amino acid is a common cause of coupling failure.[2]
-
Solution 1: Use a Co-solvent: If using DCM, add a small amount (5-10% v/v) of a stronger, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to improve solvation.[2]
-
Solution 2: Switch to NMP: NMP is a more powerful solvent than DMF and is particularly effective at solvating hydrophobic amino acids and disrupting peptide aggregation.[4][10]
-
Solution 3: Apply Gentle Heat and Sonication: Gently warming the solution to 30-40°C or using a sonicator bath can help break up aggregates and facilitate dissolution.[2] Ensure the solvent is high-purity and anhydrous, as water impurities can significantly reduce solubility.[2]
Issue: Mass Spectrometry Shows Significant Truncated Sequences
If MS analysis reveals a major peak corresponding to the peptide sequence terminating before the addition of 3-Cyanophenylalanine, the issue could be incomplete deprotection of the preceding residue or a complete failure of the coupling step.
-
Solution 1: Optimize Boc Deprotection: Ensure complete removal of the N-terminal Boc group before the coupling step. Extend the second treatment with 50% TFA in DCM from 20 minutes to 30 minutes to ensure complete deprotection, especially if aggregation is suspected.[11]
-
Solution 2: Implement In-Situ Neutralization: In Boc chemistry, the deprotected amine is a TFA salt and must be neutralized before coupling.[9] An in situ neutralization protocol, where the base is included with the coupling reagents, can improve coupling yields, particularly when aggregation is an issue.[9][11]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Activation Speed | Key Advantages | Potential Issues |
| DIC / HOBt | Carbodiimide | Moderate | Cost-effective, low racemization with HOBt. | Byproduct (DIU) can be insoluble; may not be sufficient for very difficult couplings. |
| HBTU / HATU | Uronium/Aminium | Fast | Highly efficient for sterically hindered amino acids; rapid reaction times. | Higher cost; can cause guanidinylation of the N-terminus if not pre-activated.[5] |
| PyBOP | Phosphonium | Fast | Similar efficiency to HBTU. | Byproducts can be difficult to remove. |
Table 2: Properties of Common Solvents in Boc-SPPS
| Solvent | Abbreviation | Properties | Best For | Common Issues |
| Dichloromethane | DCM | Good resin swelling for polystyrene, dissolves most Boc-amino acids. | Standard Boc chemistry, deprotection steps (unreactive to TFA).[10] | May not efficiently solvate growing peptide chains, leading to aggregation.[10] |
| N,N-Dimethylformamide | DMF | Polar aprotic, good solvating properties. | General coupling steps. | Can decompose to form dimethylamine, which may cause premature deprotection in Fmoc chemistry.[10] |
| N-Methyl-2-pyrrolidone | NMP | Highly polar, excellent solvating power. | Difficult sequences, hydrophobic peptides, disrupting aggregation.[4][10] | Higher cost, more viscous. |
Experimental Protocols
Protocol 1: Qualitative Monitoring of Coupling Efficiency (Kaiser Test) This protocol is used to detect the presence of free primary amines on the resin after a coupling step.[7]
-
After the coupling reaction is complete, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual reagents.
-
Collect a small sample of beads (~5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (A: 5% ninhydrin in ethanol; B: 80% phenol in ethanol; C: 2% 0.001M KCN in pyridine).
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and solution.
Protocol 2: Standard Boc Deprotection This protocol outlines the removal of the N-terminal Boc protecting group.[11]
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes. Use approximately 10 mL of solution per gram of resin.
-
Filter and discard the solution.
-
Add a fresh 50% TFA in DCM solution and shake at room temperature for an additional 20-30 minutes.
-
Filter and wash the resin thoroughly with DCM (3 times) and isopropanol (2 times) to remove residual TFA.[11]
-
Proceed to the neutralization step.
Protocol 3: Double Coupling for this compound This protocol is recommended if the initial coupling is incomplete (positive Kaiser test).[8]
-
Following the first coupling reaction, wash the peptide-resin with DMF (3 times).
-
Prepare a fresh solution of activated this compound using your chosen coupling reagents (e.g., HBTU/DIEA in DMF).
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 30-60 minutes.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm completion.
Protocol 4: Test Cleavage from Resin for MS Analysis This protocol is for cleaving a small amount of peptide for analytical purposes.[7]
-
Wash the fully synthesized peptide-resin with DCM and dry it under high vacuum for at least 1 hour.
-
Place 10-20 mg of the dried resin in a microcentrifuge tube.
-
Prepare an appropriate cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water at 95:2.5:2.5 v/v/v).
-
Add ~200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet for MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
common side reactions with N-Boc-DL-3-Cyanophenylalanine and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using N-Boc-DL-3-Cyanophenylalanine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound?
A1: The two most significant potential side reactions are racemization of the chiral center during the coupling step and hydrolysis of the nitrile group on the phenyl ring, particularly during cleavage or under harsh acidic or basic conditions.[1][2]
Q2: How stable is the 3-cyano group during standard solid-phase peptide synthesis (SPPS) conditions?
A2: The aromatic nitrile group is generally stable under standard Boc-SPPS conditions, including repeated TFA deprotection steps.[3] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to its hydrolysis to a carboxamide or a carboxylic acid.[2]
Q3: Which factors are most critical in preventing racemization of this compound?
A3: The key factors to control are the choice of coupling reagent and additives, the type and amount of base used, the reaction temperature, and the pre-activation time of the amino acid.[4][5]
Q4: How can I detect racemization and nitrile hydrolysis in my crude peptide?
A4: The most effective analytical techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Chiral HPLC can be used to separate and quantify the desired L-enantiomer from the undesired D-enantiomer.[6] High-resolution MS can identify the mass of the desired peptide and any byproducts, such as the peptide with a hydrolyzed cyano group (amide or carboxylic acid).[7]
Troubleshooting Guides
Issue 1: High Levels of Diastereomeric Impurity Detected by HPLC/MS
Symptom: Your analytical data shows a significant peak corresponding to the D-isomer of your peptide containing 3-Cyanophenylalanine.
Primary Cause: Racemization during the amino acid activation and coupling step. This is often due to the formation of a 5(4H)-oxazolone intermediate, which can readily epimerize in the presence of a base.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high racemization.
Prevention Strategies & Quantitative Data
The choice of coupling reagent is critical in minimizing racemization. Below is a table summarizing the relative racemization potential of common coupling reagents, based on studies with similar N-Boc protected amino acids.
| Coupling Reagent/Additive | Base | Relative Racemization Level | Notes |
| DIC / EDC | DIPEA | High | Not recommended for sensitive amino acids without an additive.[9] |
| DIC / EDC + HOBt | DIPEA/NMM | Low to Moderate | A classic method that significantly reduces racemization.[9] |
| DIC / EDC + OxymaPure | DIPEA/NMM | Very Low | An excellent and safer alternative to HOBt.[9] |
| HBTU / TBTU | DIPEA | Low | Generally effective, but can still cause issues with highly sensitive residues.[10] |
| HATU | DIPEA/NMM | Very Low | Highly recommended for hindered or racemization-prone couplings.[9] |
| COMU | DIPEA/NMM | Very Low | A modern and highly efficient reagent with excellent racemization suppression.[11] |
Note: This data is illustrative and the actual degree of racemization can vary based on the specific peptide sequence and reaction conditions.
Issue 2: Unexpected Mass Peak (+17 Da or +18 Da) Corresponding to Nitrile Hydrolysis
Symptom: Mass spectrometry analysis of the crude peptide shows a significant side product with a mass increase of 17.01 Da (hydrolysis to amide) or 18.02 Da (hydrolysis to carboxylic acid) relative to the desired product.
Primary Cause: The cyano group has been hydrolyzed. This can occur under strongly acidic conditions, such as during the final cleavage from the resin, especially with prolonged exposure or at elevated temperatures.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile hydrolysis.
Prevention Strategies
While aromatic nitriles are relatively stable, the following precautions can minimize the risk of hydrolysis:
-
Minimize Cleavage Time: Use the shortest possible time for TFA cleavage that still ensures complete removal of all protecting groups (typically 1.5 to 2 hours is sufficient).[12]
-
Control Cleavage Temperature: Perform the cleavage at room temperature. Avoid heating the cleavage cocktail.
-
Prompt Work-up: After cleavage, immediately precipitate the peptide in cold ether, wash, and dry thoroughly to remove residual acid.
-
Storage: Store the purified, lyophilized peptide in a desiccator under an inert atmosphere to prevent slow hydrolysis over time.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is designed to minimize racemization during the coupling of this compound.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a sterically hindered base such as N-methylmorpholine (NMM) (6 equivalents) in DMF.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a Kaiser test.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general method for quantifying the level of racemization.
-
Peptide Cleavage and Deprotection: Cleave a small sample of the crude peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase for HPLC analysis.
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for peptides.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).
-
Detection: Monitor the elution at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Quantification: Integrate the peak areas for the desired L-diastereomer and the undesired D-diastereomer to determine the percentage of racemization.
Visualization of Key Mechanisms
Racemization via Oxazolone Intermediate
Caption: Mechanism of racemization via the oxazolone intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing 3-Cyanophenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 3-cyanophenylalanine (3-CN-Phe).
Troubleshooting Guide
Researchers may encounter several challenges during the purification of peptides containing 3-cyanophenylalanine. This guide addresses common issues in a question-and-answer format.
Q1: My peptide containing 3-cyanophenylalanine shows poor solubility in the RP-HPLC mobile phase. What can I do?
A1: Poor solubility is a common issue, particularly with hydrophobic peptides. 3-Cyanophenylalanine, being an aromatic amino acid, increases the hydrophobicity of the peptide. Here are some strategies to improve solubility:
-
Initial Dissolution: Dissolve the crude peptide in a small amount of an organic solvent like acetonitrile (ACN), methanol, or isopropanol before adding the aqueous mobile phase.
-
Acidification: Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[1] This protonates acidic residues and improves solubility.
-
Chaotropic Agents: For highly aggregated peptides, the addition of a small amount of a chaotropic agent like guanidinium chloride to the sample solvent can help disrupt aggregates before injection.
Q2: I am observing peak tailing or broad peaks during RP-HPLC purification. What are the likely causes and solutions?
A2: Peak tailing or broadening can result from several factors:
-
Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase. Using a mobile phase with a low pH (e.g., containing 0.1% TFA) can suppress this interaction.[1]
-
Column Overload: Injecting too much peptide can lead to poor peak shape. Try reducing the sample load.
-
Peptide Aggregation: The peptide may be aggregating on the column. Consider using a shallower gradient or a different organic modifier in the mobile phase.
-
Column Choice: For particularly hydrophobic or aggregation-prone peptides, a stationary phase with a larger pore size or a different chemistry (e.g., C8 or C4 instead of C18) may be beneficial.
Q3: My final product has low purity, with closely eluting impurities. How can I improve the separation?
A3: Co-eluting impurities, such as deletion or truncated sequences, are a common challenge in peptide purification.[2] To improve resolution:
-
Optimize the Gradient: A shallower gradient during the elution of the target peptide can enhance the separation of closely related species.
-
Change the Organic Modifier: Switching from acetonitrile to another organic solvent like methanol or isopropanol can alter the selectivity of the separation.
-
Adjust the pH: Modifying the pH of the mobile phase can change the charge state of the peptide and impurities, potentially improving separation. However, ensure the pH is compatible with the stability of the 3-cyano group and the column.
-
Orthogonal Purification: If RP-HPLC alone is insufficient, consider an orthogonal purification step.[3] Techniques like ion-exchange chromatography (IEX) or hydrophilic interaction liquid chromatography (HILIC) separate peptides based on charge and polarity, respectively, and can be very effective in removing impurities that are difficult to separate by hydrophobicity alone.[3]
Q4: I am concerned about the stability of the 3-cyano group during purification. Are there any precautions I should take?
A4: The 3-cyanophenylalanine side chain is generally stable under standard solid-phase peptide synthesis (SPPS) and RP-HPLC purification conditions.[4] The cyano group is not typically susceptible to hydrolysis under the acidic conditions (e.g., 0.1% TFA) used for RP-HPLC. However, prolonged exposure to harsh basic conditions should be avoided. Standard cleavage cocktails, such as those containing TFA, are also compatible with peptides containing 3-cyanophenylalanine.[4]
Frequently Asked Questions (FAQs)
Q: What is the recommended primary method for purifying peptides containing 3-cyanophenylalanine?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for the purification of synthetic peptides, including those containing 3-cyanophenylalanine.[1] It separates peptides based on their hydrophobicity.
Q: What type of RP-HPLC column is best suited for these peptides?
A: C18 columns are the most commonly used stationary phases for peptide purification. However, for more hydrophobic peptides, C8 or C4 columns, which have shorter alkyl chains, may provide better peak shape and recovery. The choice of pore size is also important; 300 Å pore sizes are generally recommended for peptides to ensure good access to the stationary phase.
Q: What are typical mobile phases for RP-HPLC purification of 3-cyanophenylalanine-containing peptides?
A: A typical mobile phase system consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN). A gradient of increasing Solvent B is used to elute the peptides from the column.[5]
Q: How does the presence of 3-cyanophenylalanine affect the retention time in RP-HPLC?
A: 3-Cyanophenylalanine is an aromatic and relatively hydrophobic amino acid. Its incorporation into a peptide sequence will generally increase the peptide's overall hydrophobicity, leading to a longer retention time on an RP-HPLC column compared to a similar peptide without this residue.
Q: Are there any known side reactions of the 3-cyano group to be aware of during purification?
A: The 3-cyano group is generally stable under the acidic conditions of RP-HPLC. There is no significant evidence in the provided search results to suggest common side reactions, such as hydrolysis, during standard purification protocols.
Quantitative Data Summary
While a direct comparative study on a single 3-cyanophenylalanine-containing peptide is not available in the provided search results, the following table summarizes typical performance metrics for peptide purification that researchers can aim for.
| Parameter | Typical Range | Factors Influencing Outcome |
| Crude Purity | 50-80% | Success of peptide synthesis, prevention of side reactions. |
| Final Purity | >95% (for most research applications) | Optimization of RP-HPLC gradient, column selection, potential use of orthogonal methods. |
| Overall Yield | 10-40% | Efficiency of synthesis, cleavage, and purification steps. Minimizing losses during handling. |
| Recovery from RP-HPLC | >80% | Peptide solubility, absence of strong irreversible binding to the column. |
Note: These values are general estimates for synthetic peptides and can vary significantly depending on the peptide sequence, length, and the specific synthesis and purification conditions employed.
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a 3-Cyanophenylalanine-Containing Peptide
This protocol outlines a general procedure for the purification of a crude peptide containing 3-cyanophenylalanine after cleavage from the resin and precipitation.
1. Materials:
-
Crude lyophilized peptide containing 3-cyanophenylalanine.
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Preparative RP-HPLC system with a UV detector.
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 10 µm particle size, 300 Å pore size).
2. Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, add a small percentage of Solvent B or an alternative organic solvent. Centrifuge the sample to remove any particulates before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 3 column volumes or until the baseline is stable.
-
Injection: Inject the dissolved peptide sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Solvent B. A typical gradient might be:
-
5-25% Solvent B over 10 minutes.
-
25-55% Solvent B over 60 minutes.
-
55-95% Solvent B over 10 minutes.
-
Hold at 95% Solvent B for 5 minutes to wash the column.
-
Return to 5% Solvent B and re-equilibrate.
-
Note: The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 214 nm and 280 nm). The peak corresponding to the target peptide should be collected.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.
Protocol 2: Orthogonal Purification using Strong Cation Exchange (SCX) Chromatography
This protocol can be used as a preliminary purification step before RP-HPLC for complex crude peptide mixtures.
1. Materials:
-
Crude peptide containing 3-cyanophenylalanine.
-
SCX Solvent A: 10 mM potassium phosphate, 25% ACN, pH 3.0.
-
SCX Solvent B: 10 mM potassium phosphate, 25% ACN, 1 M KCl, pH 3.0.
-
SCX HPLC column.
2. Procedure:
-
Sample Preparation: Dissolve the crude peptide in SCX Solvent A.
-
Column Equilibration: Equilibrate the SCX column with 100% SCX Solvent A.
-
Injection: Load the peptide sample onto the column.
-
Gradient Elution: Elute the peptide using a salt gradient of SCX Solvent B.
-
Fraction Collection: Collect fractions and desalt them using a suitable method (e.g., solid-phase extraction) before proceeding to RP-HPLC.
Visualizations
Caption: Standard workflow for the synthesis and purification of peptides containing 3-cyanophenylalanine.
Caption: Troubleshooting logic for common issues in the purification of 3-cyanophenylalanine peptides.
References
- 1. renyi.hu [renyi.hu]
- 2. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of N-Boc-DL-3-Cyanophenylalanine during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of N-Boc-DL-3-Cyanophenylalanine, with a particular focus on improving its solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: this compound fails to dissolve in the reaction solvent.
-
Probable Causes:
-
The chosen solvent has inappropriate polarity. The presence of both a polar cyano group and a nonpolar Boc group gives the molecule intermediate polarity.
-
The concentration of the solute is too high, exceeding its solubility limit in the selected solvent.
-
The ambient temperature is too low, reducing the solubility of the compound.
-
-
Solutions:
-
Solvent System Modification:
-
Attempt to dissolve the compound in a small amount of a stronger, polar aprotic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) first.[1][2]
-
Create a co-solvent system. A mixture of Dichloromethane (DCM), DMF, and NMP in a 1:1:1 ratio can be effective for dissolving challenging Boc-protected amino acids.[1]
-
-
Temperature Adjustment:
-
Mechanical Agitation:
-
Use sonication for 5-10 minutes to help break down any aggregates and enhance dissolution.[1]
-
Ensure vigorous and constant stirring.
-
-
Issue 2: The product precipitates prematurely from the reaction mixture.
-
Probable Causes:
-
Changes in temperature during the reaction.
-
Evaporation of a volatile co-solvent, altering the overall solvent polarity.
-
The product of the reaction is less soluble in the reaction medium than the starting materials.
-
-
Solutions:
-
Re-dissolution:
-
Solvent Top-up:
-
If solvent evaporation is suspected, add a sufficient amount of the initial solvent or co-solvent mixture to return to the original volume.
-
-
Issue 3: The product "oils out" during workup or crystallization instead of forming a solid.
-
Probable Causes:
-
The presence of impurities that inhibit crystal lattice formation.
-
The cooling process is too rapid, preventing orderly crystallization.
-
The chosen crystallization solvent is not optimal.
-
-
Solutions:
-
Purification Prior to Crystallization:
-
If significant impurities are suspected, first purify the crude product using column chromatography on silica gel. A mobile phase of methanol in chloroform (e.g., 2-5%) can be effective.
-
-
Crystallization Technique Modification:
-
A patent for a similar compound, N-Boc-L-phenylalanine, suggests a method where the oily product is allowed to stand, optionally with seed crystals, until it solidifies.[3][4]
-
Following solidification, a process known as "pulping" or "trituration" with a non-polar solvent like cyclohexane, n-hexane, or diethyl ether can help to induce crystallinity and remove soluble impurities.[3][5]
-
-
Solvent Screening for Recrystallization:
-
Experiment with various solvent systems for recrystallization. Common choices for Boc-protected amino acids include mixtures of a solvent in which the compound is soluble (like DCM or chloroform) and a non-solvent in which it is insoluble (like hexane).[5] Ethanol-water mixtures can also be effective.[5]
-
-
Issue 4: Low coupling efficiency in peptide synthesis.
-
Probable Cause:
-
Poor solubility of this compound in the coupling solvent is a direct cause of low efficiency, as the amino acid is not fully available to react.[1]
-
-
Solutions:
-
Ensure Complete Dissolution:
-
Visually confirm that the amino acid is fully dissolved before adding it to the reaction vessel.
-
-
Use a Stronger Solvent System:
-
Dissolve the amino acid in a minimal amount of DMSO and then dilute it with the primary reaction solvent (e.g., DMF or NMP).[1]
-
-
Optimize Coupling Reagents:
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: this compound is soluble in polar aprotic solvents such as methanol, dichloromethane, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[2] For reactions, a co-solvent system may be necessary to maintain solubility throughout the process.
Q2: How does the 3-cyano group affect the solubility compared to N-Boc-phenylalanine?
A2: The electron-withdrawing cyano group increases the polarity of the phenyl ring. This may slightly increase its solubility in more polar organic solvents compared to the unsubstituted N-Boc-phenylalanine. However, it can also influence crystal packing, potentially leading to different crystallization behaviors.
Q3: Can I use heat to dissolve this compound?
A3: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[1] However, it is crucial to proceed with caution, as excessive heat can lead to the degradation of the compound.[1] It is recommended to perform a small-scale trial and keep the temperature below 40°C.[1]
Q4: My purified this compound is an oil, not a solid. Is this normal and how can I solidify it?
A4: It is not uncommon for purified Boc-amino acids to initially be obtained as oils or amorphous solids.[3][5] To induce solidification, you can try dissolving the oil in a minimal amount of a solvent like dichloromethane, then adding a non-polar solvent like hexane until turbidity is observed, and then cooling. Alternatively, allowing the oil to stand for an extended period, sometimes with the addition of seed crystals, can promote solidification.[3] Subsequent washing or "pulping" with a non-polar solvent like cyclohexane or diethyl ether can yield a solid product.[3]
Q5: What are the most common impurities in the synthesis of this compound?
A5: Common impurities can include unreacted DL-3-Cyanophenylalanine, di-tert-butyl dicarbonate (Boc-anhydride), and byproducts from the decomposition of the Boc group. Using a co-solvent system like dioxane/water or acetone/water during the reaction can improve the solubility of the starting amino acid and help the reaction go to completion, minimizing unreacted starting material.[7]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Insoluble | The hydrophobic Boc group and phenyl ring significantly reduce aqueous solubility. |
| Methanol | 5.1 | Soluble | A good solvent for dissolving the compound.[2] |
| Dichloromethane (DCM) | 3.1 | Soluble | Commonly used as a reaction and extraction solvent.[2] |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Often used in reactions involving Boc-protected amino acids. |
| Ethyl Acetate | 4.4 | Moderately Soluble | May be used for extraction and chromatography. Solubility may be limited at room temperature. |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | A good choice for reactions where high solubility is required.[2] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A strong solvent capable of dissolving many poorly soluble compounds.[1] |
| Hexane/Cyclohexane | 0.1 / 0.2 | Insoluble | Useful as anti-solvents for precipitation and crystallization.[3] |
Note: This table is based on the general solubility characteristics of Boc-protected amino acids and the chemical properties of this compound. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Dissolution of Amino Acid: In a round-bottom flask, suspend DL-3-Cyanophenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.[7]
-
Basification: Cool the suspension in an ice bath and add sodium hydroxide (1.1 equivalents, as a 1N aqueous solution) dropwise while stirring. Continue stirring until a clear solution is obtained.
-
Addition of Boc-Anhydride: To the cold, stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in a small amount of dioxane.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Workup - Quenching and Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold 1M solution of hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Workup - Washing and Drying:
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may be an oil or a solid.
-
Protocol 2: Purification by Recrystallization from an Oily Product
-
Initial Solvent Removal: Ensure all volatile solvents from the workup have been removed from the crude oily product under high vacuum.
-
Solidification (Seeding): If available, add a few seed crystals of pure this compound to the oil and let it stand at room temperature for 12-24 hours, or until solidification occurs.[3]
-
Pulping/Trituration:
-
Add a sufficient volume of a non-polar solvent (e.g., cyclohexane or diethyl ether, approximately 10 volumes relative to the weight of the product) to the solidified mass.[3]
-
Stir the resulting slurry at room temperature for 2-4 hours. This process helps to break up the solid and wash away soluble impurities.
-
-
Isolation and Drying:
-
Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold non-polar solvent.
-
Dry the purified product under vacuum to a constant weight.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: General synthesis and purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of Boc-3-cyanophenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of Boc-3-cyanophenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the deprotection of Boc-3-cyanophenylalanine?
The main challenges during the deprotection of Boc-3-cyanophenylalanine revolve around the stability of the cyano group under acidic conditions. While generally stable, the nitrile is susceptible to hydrolysis to the corresponding amide or carboxylic acid under harsh acidic conditions, such as prolonged reaction times or elevated temperatures.[1][2] Additionally, as with other Boc-deprotection reactions, incomplete deprotection and side reactions like t-butylation of the aromatic ring can occur.
Q2: Is the cyano group on the phenyl ring stable to standard Boc deprotection conditions?
Under standard and carefully controlled acidic conditions, such as using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane at room temperature for a limited time, the cyano group is generally stable.[1] However, it is crucial to monitor the reaction to prevent prolonged exposure to strong acids, which can lead to hydrolysis.
Q3: How does the electron-withdrawing nature of the cyano group affect the deprotection reaction?
Electron-withdrawing groups on an aromatic ring can influence the rate of Boc deprotection. For N-Boc protected aromatic amines, electron-withdrawing groups can accelerate the cleavage of the Boc group. This is attributed to the electronic destabilization of the carbamate. While the mechanism for amino acids is slightly different, an electronic effect on the reaction rate may still be observed.
Q4: What are the common side products observed during the deprotection of Boc-3-cyanophenylalanine?
The most common side products are:
-
3-(Aminomethyl)benzoic acid: The desired product after successful deprotection.
-
N-(t-butyl)-3-cyanophenylalanine: Resulting from incomplete deprotection.
-
3-(Aminomethyl)benzamide: Formed via partial hydrolysis of the cyano group.
-
3-(Aminomethyl)benzoic acid: Formed via complete hydrolysis of the cyano group.
-
t-butylated 3-cyanophenylalanine: Alkylation of the aromatic ring by the t-butyl cation generated during deprotection.
Q5: Can I use standard cleavage cocktails for peptides containing 3-cyanophenylalanine?
Yes, standard trifluoroacetic acid (TFA)-based cleavage cocktails are generally effective for cleaving peptides containing 3-cyanophenylalanine from the resin and removing side-chain protecting groups. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[1] Scavengers like TIS are important to quench reactive cationic species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of the acid (e.g., use a higher percentage of TFA) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.[3] |
| Steric hindrance. | For sterically hindered substrates, slightly elevated temperatures may be required, but this must be balanced against the risk of nitrile hydrolysis. | |
| Nitrile Hydrolysis (Amide or Carboxylic Acid Formation) | Prolonged exposure to strong acid. | Minimize the reaction time. Once the deprotection is complete (as monitored by TLC or LC-MS), immediately proceed with the work-up to neutralize the acid. |
| Elevated reaction temperature. | Perform the deprotection at 0°C or room temperature. Avoid heating unless absolutely necessary for deprotection and be aware of the increased risk of hydrolysis. | |
| Formation of t-butylated Side Products | Reactive t-butyl cations alkylating the aromatic ring. | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cations.[] |
| Low Yield of Deprotected Product | Product loss during work-up. | If the deprotected product is a salt (e.g., TFA salt), it may be highly soluble in aqueous washes. Consider extraction with a suitable organic solvent after neutralization. Using a resin-bound base for neutralization can simplify the work-up.[5][6] |
| Product precipitation issues. | If the hydrochloride salt precipitates, ensure complete collection by filtration and thorough washing with a non-polar solvent like diethyl ether.[3] |
Quantitative Data on Deprotection Conditions
The selection of the deprotection method can significantly impact the yield and purity of the final product. The following table summarizes common conditions for Boc deprotection. Note that specific yields for Boc-3-cyanophenylalanine may vary and optimization is often necessary.
| Reagent | Solvent | Temperature | Typical Time | Reported Yields (General) | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 2 h | >90% | Most common method. Monitor for nitrile hydrolysis.[2][] |
| 4M HCl | 1,4-Dioxane | Room Temp. | 30 min - 4 h | >90% | Good alternative to TFA; the HCl salt often precipitates.[7][8][9] |
| Neat TFA | - | Room Temp. | 5 - 30 min | Variable | Very fast, but higher risk of side reactions, including nitrile hydrolysis.[10] |
| Oxalyl Chloride (3 equiv.) | Methanol | Room Temp. | 1 - 4 h | up to 90% | A milder, non-acidic alternative.[11] |
| Water | - | 90-100°C | < 15 min | >90% | A "green" and catalyst-free method, but the high temperature may increase the risk of nitrile hydrolysis.[12] |
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
This is the most standard method for Boc deprotection.
Materials:
-
Boc-3-cyanophenylalanine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve Boc-3-cyanophenylalanine in anhydrous DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30-60 minutes.
-
Once the starting material is consumed, carefully quench the reaction by adding it to a stirred, cold saturated solution of sodium bicarbonate. (Caution: CO2 evolution!).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude deprotected amine.
-
Purify the product as necessary (e.g., by column chromatography).
Protocol 2: Deprotection using HCl in Dioxane
This method is a common alternative to TFA and often results in the precipitation of the product as its hydrochloride salt.
Materials:
-
Boc-3-cyanophenylalanine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve or suspend Boc-3-cyanophenylalanine in a minimal amount of 1,4-dioxane.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.[3][7]
-
The deprotected product will often precipitate as the hydrochloride salt.
-
Collect the precipitate by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum.
Visualizations
Caption: A general experimental workflow for the deprotection of Boc-3-cyanophenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing racemization during the coupling of N-Boc-DL-3-Cyanophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of N-Boc-DL-3-Cyanophenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the coupling of this compound?
A1: Racemization is the conversion of a chiral molecule into a mixture of enantiomers. In peptide synthesis, the incorporation of a D-amino acid instead of the desired L-amino acid can lead to a final peptide with significantly reduced or altered biological activity. These resulting diastereomeric impurities can be challenging to separate during purification.
Q2: What is the primary mechanism leading to racemization during the coupling of N-Boc protected amino acids?
A2: The principal pathway for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as this compound, involves the formation of a 5(4H)-oxazolone intermediate.[1] This occurs after the activation of the carboxylic acid group by a coupling reagent. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. The subsequent reaction with the amine component can then produce both the desired L-L peptide and the undesired D-L diastereomer.[1]
Q3: Are certain amino acids more prone to racemization?
A3: Yes, some amino acids are more susceptible to racemization than others. Histidine and cysteine are particularly notorious for racemization during coupling.[1][2][3] While this compound is not as extensively studied in this regard, the general principles for preventing racemization should be strictly followed.
Q4: How do coupling reagents influence racemization?
A4: The choice of coupling reagent is critical in controlling racemization. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[4] It is highly recommended to use them in combination with racemization-suppressing additives.[4][5] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU, COMU) reagents generally lead to faster coupling rates and can reduce the risk of racemization, but they still require careful optimization and the presence of a base.[5]
Q5: What is the role of additives in minimizing racemization?
A5: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[6] They react with the activated amino acid to form an active ester that is less prone to oxazolone formation. Commonly used additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][6] HOAt and its derivatives are often more effective than HOBt at suppressing racemization.[6][7] Copper(II) chloride (CuCl2) in combination with HOBt has also been shown to be highly effective in suppressing racemization.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant Racemization Detected | Use of carbodiimide coupling reagent (e.g., DCC, DIC) without an additive. | Always use carbodiimides in conjunction with a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[4][5] |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of racemization.[4] | |
| Use of a strong or excess base. | Use the minimum necessary amount of a weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3][6] | |
| Prolonged pre-activation time. | Minimize the time the N-Boc-amino acid is pre-activated with the coupling reagent before the addition of the amine component.[4] | |
| Inappropriate solvent choice. | If reagent solubility allows, consider using a less polar solvent, as this can help reduce the extent of racemization.[4] | |
| Incomplete Coupling | Steric hindrance of this compound. | Use a more powerful coupling reagent such as HATU or COMU. Consider performing a "double coupling" by repeating the coupling step. |
| Aggregation of the growing peptide chain. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture. Sonication or microwave irradiation can also be beneficial.[2] |
Experimental Protocols
Protocol 1: General Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the coupling of this compound.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and Oxyma (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add the amine component (e.g., the resin with a free N-terminus) (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using a suitable method (e.g., ninhydrin test for solid-phase synthesis).
-
Upon completion, proceed with the standard workup or cleavage protocol.
Protocol 2: Coupling of Difficult or Racemization-Prone Amino Acids using HATU
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and HATU (0.95 equivalent) in anhydrous DMF.
-
Add a hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.0 equivalents).
-
Allow the pre-activation to proceed for a short period (1-5 minutes).
-
Add the amine component (1.0 equivalent) to the activated amino acid solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring for completion.
Data Presentation
Table 1: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness | Notes |
| Use of Additives (HOBt, HOAt, Oxyma) | High | Essential when using carbodiimide coupling reagents.[4] HOAt and Oxyma are generally more effective than HOBt.[6] |
| Lowering Reaction Temperature (e.g., 0 °C) | Moderate to High | Reduces the rate of both the desired coupling reaction and the undesired racemization.[4] |
| Choice of Coupling Reagent | High | Phosphonium and aminium/uronium reagents (e.g., HATU, COMU) are generally preferred over carbodiimides for minimizing racemization.[5] |
| Choice of Base | Moderate | Weaker, sterically hindered bases like NMM or 2,4,6-collidine are recommended over stronger bases like TEA or DIPEA.[3][6] |
| Solvent Polarity | Moderate | Less polar solvents can reduce racemization, but solubility of reagents must be considered.[4] |
| Use of Copper(II) Chloride (CuCl2) | High | Has been shown to be very effective in suppressing racemization, particularly in solution-phase synthesis.[2] |
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Boc-DL-3-Cyanophenylalanine Coupling Protocols
Welcome to the technical support center for the synthesis and coupling of N-Boc-DL-3-Cyanophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is a double coupling protocol sometimes necessary for this compound?
A1: A double coupling protocol is often employed to ensure the complete acylation of the free amine on the growing peptide chain, especially when dealing with amino acids that may present steric hindrance or have unique electronic properties.[1][2] The cyanophenyl side chain of this compound can potentially slow down the coupling reaction. Performing the coupling reaction twice with fresh reagents helps to drive the reaction to completion and improve the overall yield of the desired peptide.[1]
Q2: What are the most effective coupling reagents for sterically hindered or unusual amino acids like this compound?
A2: While standard carbodiimide reagents like DCC and EDC can be used, more potent uronium/aminium-based reagents such as HATU, HBTU, and COMU, or phosphonium-based reagents like PyAOP and PyBOP are often more effective for challenging couplings.[1][3] These reagents react rapidly to form the activated species, which can overcome potential steric barriers more efficiently.[1] The addition of additives like HOBt or HOAt is also recommended to improve reaction rates and suppress side reactions.[4][5]
Q3: How can I monitor the completion of the coupling reaction?
A3: The progress of the coupling reaction, particularly in solid-phase peptide synthesis (SPPS), can be monitored using qualitative tests like the Kaiser test (for primary amines) or the isatin test (for secondary amines).[2][6] A negative test result (e.g., yellow beads with the Kaiser test) indicates that the coupling is complete.[2][4] If the test is positive, it signifies incomplete coupling, and a second coupling is necessary.[3][6]
Q4: Can incomplete N-Boc deprotection lead to low coupling yields?
A4: Yes, incomplete removal of the Boc protecting group from the preceding amino acid residue will result in a capped peptide chain, thereby reducing the yield of the full-length peptide.[1] It is crucial to ensure complete deprotection, which can be verified using a ninhydrin test to check for the presence of free amines.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Steric Hindrance: The cyanophenyl group may sterically hinder the coupling reaction.[1][3] | - Switch to a more potent coupling reagent like HATU or HBTU.[4] - Perform a double coupling.[1] - Increase the reaction time or temperature (e.g., to 40-50°C), monitoring for side reactions.[1][4] |
| Incomplete N-Boc Deprotection: The preceding amino acid's N-terminus is not fully deprotected.[1] | - Extend the deprotection time with TFA.[1] - Repeat the deprotection step.[1] - Ensure efficient agitation during deprotection to prevent resin aggregation.[1] | |
| Poor Resin Swelling: In SPPS, inadequate swelling of the resin can limit reagent access. | - Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF) before starting the synthesis.[1][2] | |
| Positive Kaiser Test After First Coupling | Incomplete Reaction: The initial coupling reaction did not go to completion. | - Perform a second coupling (double coupling) with fresh, pre-activated amino acid and coupling reagents.[2][3] |
| Formation of Side Products | Racemization: The chirality of the amino acid may be compromised during activation. | - Use coupling reagent additives like HOAt or Oxyma Pure, which are known to suppress racemization.[3] - Avoid prolonged pre-activation times and excessively strong bases.[3] |
| N-acylurea Formation: A side reaction with carbodiimide reagents (DCC, EDC) can form a stable, unreactive N-acylurea byproduct.[5] | - Use additives such as HOBt or HOAt to minimize this side reaction.[5] |
Experimental Protocols
Protocol 1: Double Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the double coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
1. Resin Preparation and Deprotection:
- Swell the peptide-resin in peptide synthesis grade DMF for 30-60 minutes.[2]
- Perform N-Boc deprotection of the N-terminal amino acid on the resin using a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.[1][7]
- Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.
- Neutralize the resulting amine salt with a solution of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.[8]
- Wash the resin again with DMF to remove excess base.
2. First Coupling:
- In a separate vessel, pre-activate this compound (3 equivalents relative to the resin substitution) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and an additive (e.g., HOAt, 3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to activate for 2-5 minutes.[1][2]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours.[2]
3. Monitoring the First Coupling:
- Take a small sample of the resin beads and perform a Kaiser test.[2][6]
- If the test is negative (yellow beads), the coupling is complete. Proceed to the next step in your peptide synthesis.
- If the test is positive (blue beads), proceed to the second coupling.[3][6]
4. Second Coupling:
- Drain the reaction vessel and wash the resin with DMF to remove the initial coupling solution.[1]
- Repeat the coupling step (Step 2) with a fresh solution of pre-activated this compound and coupling reagents.
- Agitate the mixture for another 1-2 hours.
5. Final Washing:
- After the second coupling, drain the reaction mixture and wash the resin sequentially with DMF and DCM to remove any remaining reagents and byproducts.[2][4]
- A final Kaiser test can be performed to confirm the completion of the coupling.
Quantitative Data Summary
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| This compound | 3 | Amino acid to be coupled |
| Coupling Reagent (e.g., HATU) | 2.9 | Activates the carboxylic acid |
| Additive (e.g., HOAt) | 3 | Suppresses side reactions, improves efficiency |
| Base (e.g., DIPEA) | 6 | Maintains basic conditions for coupling |
| TFA in DCM | 20-50% (v/v) | N-Boc deprotection |
Visualizations
Caption: Workflow for the double coupling of this compound.
Caption: Troubleshooting logic for low coupling yield.
References
extending reaction time for N-Boc-DL-3-Cyanophenylalanine coupling
Welcome to the technical support center for optimizing the coupling of N-Boc-DL-3-Cyanophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into peptide sequences. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling reaction with this compound slower than with other amino acids?
The slower reaction time is primarily due to steric hindrance. The bulky N-Boc protecting group and the cyanophenyl side chain physically obstruct the approach of the activated carboxylic acid to the amine, slowing down the formation of the peptide bond.[1][2] Additionally, the electron-withdrawing nature of the cyano group can reduce the nucleophilicity of the amine if it is part of the N-terminal residue, further hindering the reaction.
Q2: What are the most common reasons for low coupling yields with this compound?
Low coupling yields are often a result of several factors:
-
Steric Hindrance: As mentioned, the bulky nature of the molecule is a primary cause.[1][2]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC may not be potent enough for such a sterically demanding coupling.[1][2]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and may require optimization for challenging couplings.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing bulky residues, can aggregate on the solid support, leading to incomplete reactions.[1]
Q3: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids, more potent onium-salt-based coupling reagents are generally recommended.[1] Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][3] HATU is often considered superior for many difficult couplings.[1][4] COMU is another excellent choice, with reactivity comparable to HATU, and is based on the non-explosive OxymaPure, making it a safer alternative.[4][5]
Q4: How can I minimize the risk of racemization during a long coupling reaction?
Racemization can be a concern with extended reaction times and elevated temperatures. To minimize this risk:
-
Use an Additive: Always include an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1][5]
-
Choose the Right Reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1] COMU, which is based on OxymaPure, is also highly effective at suppressing racemization.[6]
-
Optimize Base Selection: Use a weaker or more sterically hindered base. For example, switching from DIPEA to N-methylmorpholine (NMM) or 2,4,6-collidine can reduce racemization.[6][7]
-
Control Temperature: Perform the coupling at room temperature or even 0°C if possible. Avoid elevated temperatures unless necessary to overcome severe steric hindrance.[7]
Troubleshooting Guide: Slow or Incomplete Coupling
If you are experiencing slow or incomplete coupling of this compound, consult the following guide for potential causes and recommended solutions.
| Problem / Symptom | Potential Cause | Recommended Solution(s) |
| Positive Kaiser test after coupling, indicating unreacted primary amines. | 1. Inefficient Coupling Reagent: Standard reagents like DCC/DIC may not be potent enough.[2] 2. Insufficient Reaction Time: Steric hindrance slows down the reaction rate.[2] | 1. Switch to a more powerful onium-salt reagent such as HATU, HBTU, HCTU, or COMU.[1][6] 2. Extend the reaction time. Consider increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[2][6][7] |
| Low final yield or presence of deletion sequences in the final peptide. | 1. Incomplete Coupling: The this compound residue was not fully incorporated. 2. Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.[1] | 1. Perform a double coupling. After the first coupling, drain the reaction vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle.[6] 2. Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM.[1] |
| Reaction appears stalled despite using a potent coupling reagent and extended time. | 1. Severe Steric Hindrance: The local environment of the coupling site is extremely crowded. 2. Low Reaction Temperature: The activation energy barrier for the reaction is not being overcome. | 1. Increase the reaction temperature. A moderate increase in temperature (e.g., to 30-40°C) can improve the reaction kinetics.[7] Microwave-assisted peptide synthesis can also be beneficial.[2][8] 2. Increase reagent equivalents. Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base relative to the resin loading.[6] |
Experimental Protocols
Protocol 1: Standard High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for achieving high coupling efficiency with this compound.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.[6] If the test is positive, proceed to a second coupling.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Extended Time and Double Coupling for Difficult Sequences
This protocol is for instances where a single coupling with HATU is insufficient.
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
First Wash: After the initial 4-hour coupling, drain the reagents and wash the resin three times with DMF.
-
Second Coupling: Prepare a fresh activation mixture as described in step 2 of Protocol 1. Add this to the resin and allow the reaction to proceed for another 4 hours or overnight.
-
Final Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. Once complete, wash the resin extensively with DMF, followed by DCM, and then dry the resin.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Relative Reactivity | Racemization Risk | Key Considerations |
| HATU | HOAt | Very High | Low | Highly efficient for hindered couplings and suppressing racemization.[3][4] |
| HCTU | 6-Cl-HOBt | High | Low | More reactive than HBTU; a cost-effective alternative to HATU.[4] |
| COMU | OxymaPure | High | Very Low | Reactivity is comparable to HATU; based on non-explosive OxymaPure.[4][5] |
| PyBOP | HOBt | Medium-High | Low | A reliable phosphonium salt reagent.[1] |
| DIC/OxymaPure | OxymaPure | Medium-High | Very Low | OxymaPure significantly enhances carbodiimide efficiency and suppresses racemization.[6] |
Note: Reactivity and yields are sequence-dependent and can vary based on specific reaction conditions.
Visualizations
Caption: Troubleshooting workflow for slow coupling reactions.
Caption: Standard experimental workflow for peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
capping unreacted amines after incomplete coupling of N-Boc-DL-3-Cyanophenylalanine
Technical Support Center: Capping Unreacted Amines
Topic: Capping Unreacted Amines After Incomplete Coupling of N-Boc-DL-3-Cyanophenylalanine
This guide provides troubleshooting advice, experimental protocols, and frequently asked questions for researchers encountering incomplete coupling of this compound and the subsequent need to cap unreacted amines during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
Incomplete coupling of this compound is often attributed to steric hindrance. The bulky tert-Butyloxycarbonyl (Boc) protecting group, combined with the phenyl ring of the amino acid, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain. This is a common challenge with sterically hindered amino acids, which slows down reaction kinetics and can lead to incomplete reactions under standard conditions.[1][2] Furthermore, peptide sequences rich in bulky, hydrophobic residues can be prone to aggregation on the resin, making reactive sites inaccessible.[1]
Q2: What are the consequences of not capping the unreacted amines?
If left unreacted, the free amino groups will couple with the next amino acid in the synthesis cycle. This leads to the formation of "deletion sequences"—peptides that are missing the intended this compound residue.[3] These deletion impurities are often very similar in size and chemical properties to the target peptide, making them extremely difficult to separate during purification, which ultimately reduces the overall yield and purity of the final product.[4][5]
Q3: What is "capping" and how does it solve this problem?
Capping is a chemical process that permanently blocks any unreacted amino groups on the peptide chain.[4] This is most commonly achieved by acetylation, where an acetyl group is added to the N-terminus of the unreacted chain.[6] The most widely used capping agent is acetic anhydride, typically used with a base like pyridine or N,N-diisopropylethylamine (DIPEA).[6][7] The resulting acetylated N-terminus is unreactive in subsequent coupling cycles, effectively terminating the elongation of these failed sequences. These capped, truncated peptides are chemically different and shorter than the desired product, which simplifies their removal during the final purification process.[3][4]
Q4: How do I detect an incomplete coupling reaction?
The most common method for monitoring coupling completion is the Kaiser test (or ninhydrin test).[3][7] This qualitative colorimetric test is performed on a few resin beads. A positive result, indicated by an intense blue or purple color, signifies the presence of unreacted primary amines and an incomplete reaction.[1][8] A negative test, where the beads remain yellow or colorless, indicates a complete coupling.[7] For N-terminal secondary amines (like proline), where the Kaiser test is ineffective, other methods like the Chloranil or Isatin test should be used.[3][4]
Q5: What should I do before deciding to cap?
If an incomplete coupling is detected, the first and most straightforward action is to perform a "double coupling" or "recoupling".[2][8] This involves washing the resin to remove byproducts and then repeating the coupling step with a fresh solution of the activated this compound.[1][2] This second coupling can often drive the reaction to completion. Capping should be employed if the reaction remains incomplete even after a double coupling.[3][8]
Q6: What are the standard reagents used for a capping reaction?
The most common capping solution consists of acetic anhydride as the acetylating agent, a base, and a solvent.[6]
-
Acetylating Agent: Acetic Anhydride is the universally accepted standard.[6]
-
Base: Pyridine or N,N-diisopropylethylamine (DIPEA) are typically used to facilitate the reaction.[4][9]
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common solvents.[4][6]
Q7: Are there alternatives to acetic anhydride for capping?
While acetic anhydride is the standard, other reagents can be used, especially in situations where it is restricted. Propionic anhydride can be used for the same purpose.[10] Another alternative method involves using a mixture of Dichloromethane (DCM), Methanol (MeOH), and DIPEA to cap unreacted sites, particularly on 2-chlorotrityl chloride resin.[10][11]
Troubleshooting Guides
Issue: Positive Kaiser Test After Coupling Step
A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines. Follow this workflow to address the issue.
Caption: Troubleshooting workflow for incomplete peptide coupling.
Issue: Kaiser Test Remains Positive After Capping
If the Kaiser test is still positive after performing the capping protocol, consider the following:
-
Reagent Quality: Capping solutions containing acetic anhydride should be prepared fresh before each use to ensure maximum reactivity.[12]
-
Reaction Time: Ensure the capping reaction is agitated for a sufficient duration, typically 30 minutes.[4][9] If the test remains positive, the capping procedure can be repeated.[9]
-
Thorough Washing: Ensure the resin was washed thoroughly with DMF before adding the capping solution to remove any residual reagents from the coupling step that might interfere.[4]
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Primary Amines
This protocol is for the qualitative detection of free primary amines on the resin.[7]
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.
-
Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.
Procedure:
-
Place a small sample of resin beads (approx. 1-5 mg) in a small glass test tube.
-
Add 2-3 drops each of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue/purple color.
-
Negative Result (Complete Coupling): Yellow/colorless.
-
Protocol 2: Standard Capping with Acetic Anhydride
This protocol describes the acetylation of unreacted primary amines.[4][9]
Procedure:
-
Post-Coupling Wash: After the incomplete coupling step, filter the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove all residual reagents.[4]
-
Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and a base in DMF. (See Table 1 for examples).
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is fully suspended.
-
Agitation: Gently shake or agitate the reaction vessel at room temperature for 30 minutes.[4][9]
-
Post-Capping Wash: Filter the capping solution from the resin. Wash the resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.[4][6]
-
Verification: Perform a Kaiser test (Protocol 1) to confirm the absence of free amines. The test should be negative. If it remains positive, repeat the capping procedure.[4][9]
Data Presentation
Table 1: Common Capping Solution Compositions
| Capping Reagent | Base | Solvent | Typical Ratio / Concentration | Reference |
| Acetic Anhydride | Pyridine | DMF | 50 eq. Acetic Anhydride, 50 eq. Pyridine (based on resin substitution) | [9] |
| Acetic Anhydride | Pyridine | DMF | 3:2 ratio of Acetic Anhydride : Pyridine | [11] |
| Acetic Anhydride | DIPEA | DMF | 2% v/v Acetic Anhydride, 1% v/v DIPEA | [13] |
| Acetic Anhydride | DIPEA / Pyridine | DMF | 10:5:85 ratio of Acetic Anhydride : Base : DMF | [13] |
Table 2: Standard Capping Protocol Parameters
| Parameter | Value / Description |
| Reagents | Acetic Anhydride, Base (Pyridine or DIPEA), Solvent (DMF) |
| Equivalents | A significant excess (e.g., 50 eq.) is often used. |
| Reaction Time | 30 minutes |
| Temperature | Room Temperature |
| Agitation | Gentle shaking or rocking |
| Verification | Kaiser Test (must be negative post-capping) |
Logical Relationships
Caption: Consequence of capping vs. not capping unreacted amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to N-Boc-DL-3-Cyanophenylalanine for Researchers
For scientists and professionals in drug development and peptide research, the selection of appropriate building blocks is paramount for synthesizing novel peptides with desired biological activities. N-Boc-DL-3-Cyanophenylalanine is a non-canonical amino acid that offers unique properties for peptide design and synthesis. This guide provides a comparative analysis of this compound, its alternatives, and supporting experimental data to inform your research.
Product Specifications and Comparison
A Certificate of Analysis (CoA) provides crucial information regarding the quality and purity of a chemical compound. While a specific CoA for a single batch of this compound can vary between suppliers, a typical analysis includes the following parameters. This table compares the general specifications of this compound with a common alternative, N-Boc-4-cyanophenylalanine.
| Parameter | This compound | N-Boc-4-cyanophenylalanine | N-Boc-L-phenylalanine |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Molecular Formula | C15H18N2O4[1] | C15H18N2O4 | C14H19NO4[2] |
| Molecular Weight | 290.32 g/mol | 290.32 g/mol | 265.31 g/mol [2] |
| CAS Number | 191872-32-9[1] | 130934-31-9 | 13734-34-4[2] |
| Purity (HPLC) | ≥95% | ≥98% | ≥99%[2] |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | Soluble in organic solvents (e.g., DMF, DCM) | Soluble in methanol, dichloromethane, dimethylformamide[2] |
| Storage | Store at 2-8°C | Store at 2-8°C | Keep cold[2] |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a general protocol for the incorporation of this amino acid into a peptide chain using Boc chemistry.
Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield resin).
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM and then with dimethylformamide (DMF).
2. Deprotection:
-
Remove the Boc protecting group from the resin-bound amino acid by treating it with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM, followed by a neutralization step with 5-10% diisopropylethylamine (DIPEA) in DCM.
-
Wash again with DCM and then DMF.
3. Amino Acid Coupling:
-
Dissolve this compound (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
5. Cleavage and Deprotection:
-
After the desired peptide sequence is synthesized, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation and wash with cold ether.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.
Visualization of Workflow and Molecular Structures
To better illustrate the processes and molecules discussed, the following diagrams are provided.
Caption: Workflow for Boc Solid-Phase Peptide Synthesis.
Caption: Comparison of Cyanophenylalanine Isomers.
Performance and Alternatives in Research
The choice between this compound and its isomers, such as the 4-cyano derivative, depends on the specific research application. The position of the cyano group on the phenyl ring can influence the electronic properties, conformation, and potential interactions of the resulting peptide.
-
Probing Molecular Interactions: The cyano group can serve as an infrared probe to study local environments within a peptide or protein. The vibrational frequency of the nitrile bond is sensitive to its surroundings, providing insights into protein folding and binding events.
-
Fluorescence Quenching: Cyanophenylalanine can act as a fluorescent quencher. Its incorporation into peptides allows for the study of conformational changes and binding kinetics through fluorescence resonance energy transfer (FRET) experiments.
-
Drug Design: The introduction of a non-canonical amino acid like cyanophenylalanine can enhance the metabolic stability of a peptide therapeutic by making it less susceptible to enzymatic degradation. The altered steric and electronic properties can also lead to improved binding affinity and selectivity for its target.
When selecting a cyanophenylalanine derivative, researchers should consider the desired spatial orientation of the cyano group for optimal performance in their specific assay. The DL-racemic mixture of the 3-cyano isomer provides a cost-effective option for initial screening and applications where stereochemistry is not critical. For studies requiring specific stereoisomers, the enantiomerically pure L- or D-forms should be used.
References
A Comparative Guide to N-Boc-DL-3-Cyanophenylalanine and Other Phenylalanine Analogs for Researchers and Drug Developers
An in-depth analysis of N-Boc-DL-3-Cyanophenylalanine in comparison to other key phenylalanine analogs, providing researchers, scientists, and drug development professionals with a comprehensive guide to their properties, performance, and applications. This guide synthesizes experimental data to facilitate informed decisions in peptide synthesis and drug design.
Phenylalanine, an essential aromatic amino acid, is a fundamental component of proteins and a precursor for vital signaling molecules. Its adaptable structure has made it a prime candidate for chemical modification, leading to a diverse class of phenylalanine analogs. These analogs, with alterations to the phenyl ring, are instrumental in medicinal chemistry for fine-tuning the physicochemical properties, metabolic stability, and biological activity of peptides and other compounds. This guide focuses on this compound and compares it with other significant phenylalanine analogs, offering a data-driven overview for research and development.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The introduction of a cyano group onto the phenyl ring of phenylalanine creates analogs with unique electronic and spectroscopic characteristics. The position of this cyano group—ortho (2-cyano), meta (3-cyano), or para (4-cyano)—influences these properties. This compound, with its cyano group at the meta position, is one such analog that finds use as a building block in the synthesis of peptides and pharmaceuticals.[1]
The photophysical properties of cyanophenylalanine isomers are of particular interest, as they can serve as intrinsic fluorescent probes in peptides and proteins. A comparative study of 2-, 3-, and 4-cyanophenylalanine reveals that their molar absorptivities and spectral features in absorbance and emission are quite similar, suggesting they can be used interchangeably in spectroscopic studies.[2] Their fluorescence quantum yields are comparable to those of naturally occurring fluorescent amino acids like tyrosine and tryptophan.[2]
Table 1: Comparison of Physicochemical and Spectroscopic Properties
| Property | This compound | N-Boc-L-4-Cyanophenylalanine | 4-Fluoro-L-phenylalanine | L-Phenylalanine (for reference) |
| Molecular Weight ( g/mol ) | 290.31 | 290.31 | 183.18 | 165.19 |
| Structure | Racemic mixture with Boc protection and a cyano group at the meta position. | L-isomer with Boc protection and a cyano group at the para position. | L-isomer with a fluorine atom at the para position. | Naturally occurring L-amino acid. |
| Key Spectroscopic Feature | Intrinsic fluorescence.[2] | Intrinsic fluorescence, sensitive to local environment.[1] | Altered electronic properties of the aromatic ring. | Aromatic UV absorbance. |
| Primary Application in Peptides | Building block for peptide synthesis to introduce a meta-cyano functional group.[1] | Fluorescent probe for studying protein folding, dynamics, and interactions.[1] | Modulating biological activity and metabolic stability. | Natural building block of proteins. |
Performance in Biological Systems: Enhancing Peptide Functionality
The incorporation of unnatural amino acids like this compound into peptide chains is a key strategy for modulating their biological activity and improving their therapeutic potential. The cyano group can influence binding affinity to biological targets and enhance metabolic stability.
Enhancing Biological Activity
The introduction of functional groups, such as the cyano moiety in this compound, can significantly impact the pharmacological properties of the resulting peptides.[1] This modification can lead to improved potency and selectivity for drug candidates.[2] For instance, in the context of G protein-coupled receptors (GPCRs), even subtle changes to a ligand, such as the introduction of a functional group on the phenyl ring, can alter binding affinity and signaling pathways.[3][4]
Improving Metabolic Stability
A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. Incorporating unnatural amino acids is a well-established method to enhance metabolic stability.[3][5] The rationale is that the modified amino acid structure hinders recognition and cleavage by proteases, which are highly specific for natural L-amino acids.[5] While direct comparative data for this compound is limited, the principle of using unnatural amino acids to improve stability is widely accepted.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of peptides containing phenylalanine analogs. Below are summaries of key experimental protocols.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Steps:
-
Resin Preparation: The synthesis begins with a solid support resin, typically functionalized with a linker to which the first amino acid is attached.
-
Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed using a mild base (e.g., piperidine in DMF).
-
Amino Acid Coupling: The next N-terminally protected amino acid (e.g., this compound) is activated and coupled to the newly exposed N-terminus of the growing peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Metabolic Stability Assay
This assay assesses the stability of a peptide in the presence of biological matrices like plasma or liver microsomes, which contain proteases.
Workflow for Metabolic Stability Assay:
Caption: General workflow for an in vitro peptide metabolic stability assay.
Detailed Steps:
-
Peptide Solution Preparation: A stock solution of the test peptide is prepared in a suitable buffer.
-
Incubation: The peptide is incubated with the biological matrix (e.g., human plasma or liver S9 fraction) at 37°C.
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic degradation in each aliquot is stopped by adding a quenching solution, typically a strong acid or an organic solvent.
-
Analysis: The amount of remaining intact peptide in each sample is quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of intact peptide remaining is plotted against time, and the data is fitted to a decay model to calculate the peptide's half-life (t½).[5]
Conclusion
This compound and its isomeric and functional analogs are valuable tools in the arsenal of medicinal chemists and peptide scientists. The strategic incorporation of these non-canonical amino acids allows for the fine-tuning of peptide properties, from spectroscopic characteristics to biological activity and metabolic stability. While direct, head-to-head quantitative comparisons of the biological activities of peptides containing different cyanophenylalanine isomers are still an emerging area of research, the available data on their photophysical properties and the well-established principles of peptide modification provide a strong foundation for their rational use in drug discovery and development. Future studies directly comparing the in vitro and in vivo performance of peptides substituted with these various analogs will be crucial for fully elucidating their structure-activity relationships and unlocking their full therapeutic potential.
References
- 1. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for high affinity agonist binding in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a Potent Antimicrobial Peptide With Photodynamic Activity [frontiersin.org]
Biological Activity of Peptides Containing 3-Cyanophenylalanine: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable gap in experimental data regarding the specific biological activities of peptides containing the unnatural amino acid 3-cyanophenylalanine. While the incorporation of unnatural amino acids is a burgeoning field in peptide and protein engineering, research into the direct bioactive effects of 3-cyanophenylalanine-modified peptides remains limited. Consequently, a direct comparative guide with quantitative performance data, as initially intended, cannot be constructed at this time.
This guide will instead provide a broader context on the significance of unnatural amino acids in peptide science, the potential, yet unproven, biological activities of peptides containing 3-cyanophenylalanine, and the standard experimental protocols used to evaluate such activities. This information is intended to serve as a foundational resource for researchers interested in exploring this novel area of peptide chemistry.
The Role of Unnatural Amino Acids in Peptide Design
The introduction of unnatural amino acids, such as 3-cyanophenylalanine, into peptide sequences is a powerful strategy to enhance their therapeutic potential. These modifications can confer a range of desirable properties, including:
-
Increased Proteolytic Stability: Peptides are often susceptible to degradation by proteases in the body, limiting their bioavailability and therapeutic window. The inclusion of unnatural amino acids can sterically hinder protease recognition and cleavage, thereby extending the peptide's half-life.
-
Conformational Constraint: The unique side-chain functionalities of unnatural amino acids can impose specific conformational restraints on the peptide backbone. This can lock the peptide into a bioactive conformation, increasing its affinity and selectivity for its biological target.
-
Novel Functionalities: Unnatural amino acids can introduce new chemical moieties, such as the cyano group in 3-cyanophenylalanine. This group can participate in novel interactions with target receptors or enzymes, potentially leading to altered or enhanced biological activity. The cyano group, for instance, can act as a hydrogen bond acceptor or participate in dipole-dipole interactions.
Potential Biological Activities of 3-Cyanophenylalanine Peptides
While specific data is lacking, based on the known biological activities of other modified peptides, peptides incorporating 3-cyanophenylalanine could be investigated for a variety of therapeutic applications. The introduction of the cyano group on the phenyl ring can alter the electronic and steric properties of the phenylalanine side chain, which could influence interactions with biological targets. Potential areas of investigation include:
-
Antimicrobial Activity: Many antimicrobial peptides derive their function from their amphipathic nature and their ability to disrupt bacterial cell membranes. Modifying a peptide with 3-cyanophenylalanine could alter its hydrophobicity and charge distribution, potentially enhancing its membrane-disrupting capabilities.
-
Anticancer Activity: Anticancer peptides often target the unique properties of cancer cell membranes or specific intracellular pathways. The altered conformation and electronic properties of a 3-cyanophenylalanine-containing peptide could lead to increased selectivity and potency against cancer cells.
-
Enzyme Inhibition: Peptides are known to be potent and selective enzyme inhibitors. The cyano group of 3-cyanophenylalanine could act as a key interacting moiety within the active site of an enzyme, potentially leading to the development of novel enzyme inhibitors for various diseases.
-
Receptor Agonism/Antagonism: The specific three-dimensional structure of a peptide determines its ability to bind to and activate or block a cellular receptor. The conformational constraints imposed by 3-cyanophenylalanine could be used to design peptides with tailored agonist or antagonist activities for specific G protein-coupled receptors (GPCRs) or other receptor families.
Standard Experimental Protocols for Evaluating Peptide Bioactivity
Should researchers embark on synthesizing and testing peptides containing 3-cyanophenylalanine, a number of standard experimental protocols would be employed to determine their biological activity.
Peptide Synthesis and Purification
The synthesis of peptides containing 3-cyanophenylalanine would typically be performed using solid-phase peptide synthesis (SPPS).
Experimental Workflow for Peptide Synthesis:
Methodology:
-
Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine of the resin or the growing peptide chain is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected 3-cyanophenylalanine (or other amino acids) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected amine.
-
Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry.
Antimicrobial Activity Assays
The antimicrobial efficacy of the synthesized peptides would be evaluated against a panel of pathogenic bacteria and fungi.
Methodology: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Bacterial strains are grown to the mid-logarithmic phase in a suitable broth medium.
-
Serial Dilutions: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Anticancer Activity Assays
The cytotoxic effects of the peptides on cancer cell lines would be assessed using various in vitro assays.
Methodology: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) is then calculated.
Signaling Pathway Visualization (Hypothetical):
Should a 3-cyanophenylalanine-containing peptide be found to induce apoptosis in cancer cells, its mechanism of action might involve the activation of specific signaling pathways.
Future Directions
The field of peptide therapeutics would greatly benefit from the synthesis and systematic biological evaluation of peptides containing 3-cyanophenylalanine. Future research should focus on:
-
Library Synthesis: Creating libraries of peptides with 3-cyanophenylalanine incorporated at various positions to explore structure-activity relationships.
-
Diverse Biological Screening: Testing these peptides in a wide range of biological assays, including antimicrobial, anticancer, antiviral, and enzyme inhibition assays.
-
Mechanism of Action Studies: For any active peptides identified, detailed mechanistic studies should be conducted to understand how the 3-cyanophenylalanine residue contributes to their biological function.
A Comparative Guide to Boc vs. Fmoc Protection for 3-Cyanophenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides, the incorporation of non-canonical amino acids like 3-cyanophenylalanine offers unique opportunities for probing biological systems and developing new therapeutics. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that impacts overall yield, purity, and the integrity of sensitive functional groups. This guide provides an objective comparison of the Boc and Fmoc protection strategies for the incorporation of 3-cyanophenylalanine, supported by available data and detailed experimental protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protecting group schemes, which dictate the chemical environments for deprotection and cleavage. The Boc group is acid-labile, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for its removal. In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent. This core distinction has significant implications for the stability of the cyano group in 3-cyanophenylalanine.
Comparative Analysis: Boc vs. Fmoc for 3-Cyanophenylalanine
The selection of a protection strategy for 3-cyanophenylalanine-containing peptides involves a trade-off between the robustness of the Boc method and the milder conditions of the Fmoc approach. Below is a detailed comparison of key parameters.
| Feature | Boc Protection Strategy | Fmoc Protection Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Conditions | Acidic: Typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] | Basic: Typically 20% piperidine in N,N-Dimethylformamide (DMF).[2] |
| Stability of 3-Cyano Group | Potential Risk of Hydrolysis: The cyano group is generally stable to TFA at room temperature for short periods. However, the repeated and prolonged exposure to strong acids throughout the synthesis, and especially during the final cleavage with neat TFA or harsher acids like HF, may pose a risk of hydrolysis to the corresponding amide or carboxylic acid. Specific quantitative data on the extent of this side reaction for 3-cyanophenylalanine under typical Boc-SPPS conditions is not readily available in the literature. | Generally Stable: The cyano group is reported to be stable under the standard basic conditions used for Fmoc removal (20% piperidine in DMF).[2] Prolonged exposure to harsh basic conditions should be avoided as a general precaution for any non-standard residue.[2] |
| Potential Side Reactions | - Alkylation: The tert-butyl cation generated during deprotection can lead to alkylation of sensitive residues if not properly scavenged. - Acid-catalyzed side reactions: Can affect other acid-sensitive residues in the peptide sequence. | - Aspartimide formation: Particularly in sequences containing Asp-Gly or Asp-Ser motifs. - Dibenzofulvene (DBF) adduction: The byproduct of Fmoc deprotection can react with the newly deprotected amine if not efficiently scavenged by piperidine.[2] |
| Coupling Efficiency | Generally high, and can be advantageous for long or aggregation-prone sequences due to the protonated state of the N-terminus after deprotection, which can disrupt secondary structures. | High coupling efficiencies are routinely achieved with modern coupling reagents.[3] |
| Typical Crude Purity | Can be lower for complex peptides due to the harsh deprotection and cleavage conditions. | Often higher due to the milder deprotection conditions, which can minimize side reactions.[3] |
| Final Cleavage from Resin | Strong acid treatment, typically with neat TFA, hydrofluoric acid (HF), or trifluoromethanesulfonic acid (TFMSA). | Mild acid treatment, commonly with a cocktail of TFA, water, and scavengers (e.g., triisopropylsilane).[2][4] |
| Instrumentation & Safety | Final cleavage with HF requires specialized, corrosion-resistant equipment and stringent safety protocols. | Generally considered safer due to the avoidance of highly hazardous acids like HF. Standard laboratory equipment is sufficient. |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a peptide containing 3-cyanophenylalanine using both Boc and Fmoc strategies.
Protocol 1: Boc Solid-Phase Peptide Synthesis of a 3-Cyanophenylalanine-Containing Peptide
This protocol is based on standard Boc-SPPS procedures.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell Merrifield or PAM resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
For Merrifield resin, the first Boc-amino acid is typically coupled as its cesium salt to minimize racemization.
-
For PAM resin, coupling can be achieved using standard coupling reagents like DCC/DMAP.
2. Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DCM and then isopropanol to remove residual acid.
3. Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM.
4. Coupling of Boc-3-cyano-L-phenylalanine:
-
In a separate vessel, dissolve Boc-3-cyano-L-phenylalanine (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DCM.
6. Peptide Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
After the final coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. For peptides containing other sensitive residues, HF cleavage may be required, which necessitates specialized equipment.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide by centrifugation and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis of a 3-Cyanophenylalanine-Containing Peptide
This protocol is based on standard Fmoc-SPPS procedures.[2][5][6]
1. Resin Preparation and First Amino Acid Coupling:
-
Swell a suitable resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids) in DMF for 1-2 hours in a reaction vessel.
-
If the resin is not pre-loaded, couple the first Fmoc-protected amino acid using standard coupling reagents.
2. Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature.[2][5] A common procedure is a 5-minute treatment followed by a 15-minute treatment with fresh reagent.
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine and dibenzofulvene.[2]
3. Coupling of Fmoc-3-cyano-L-phenylalanine:
-
In a separate vessel, dissolve Fmoc-3-cyano-L-phenylalanine (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 eq.) in DMF.[4]
-
Add DIEA (6-10 eq.) to the amino acid solution for activation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, a second coupling may be necessary.[4]
4. Capping (Optional):
-
If coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
5. Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2-3 hours at room temperature.[2][4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide by centrifugation and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Mandatory Visualizations
Caption: Boc-based solid-phase synthesis cycle for 3-cyanophenylalanine.
Caption: Fmoc-based solid-phase synthesis cycle for 3-cyanophenylalanine.
Conclusion and Recommendations
The choice between Boc and Fmoc protection for the synthesis of peptides containing 3-cyanophenylalanine hinges on a balance of chemical stability, desired purity, and available resources.
The Fmoc strategy is generally the recommended approach for the routine synthesis of peptides containing 3-cyanophenylalanine. The primary advantage is the mild, basic deprotection conditions, which are well-tolerated by the cyano group.[2] This strategy often results in higher crude purity and simplifies the final cleavage and purification steps. The availability of a wide range of Fmoc-protected amino acids and the amenability to automated synthesis further favor this method.
The Boc strategy , while a robust and well-established method, presents a potential risk to the integrity of the 3-cyanophenylalanine side chain. The repeated exposure to strong acid during deprotection and the harsh conditions of the final cleavage could lead to partial hydrolysis of the cyano group. While this risk may be mitigated with careful control of reaction times and the use of appropriate scavengers, the lack of specific data warrants caution. However, for particularly long or aggregation-prone sequences, the Boc method might offer an advantage in solubilizing the growing peptide chain during synthesis.
References
Verifying the Unseen: A Comparative Guide to Analytical Methods for 3-Cyanophenylalanine Incorporation
For researchers, scientists, and drug development professionals pioneering novel protein-based therapeutics and tools, the precise incorporation of non-canonical amino acids (ncAAs) like 3-cyanophenylalanine is a critical determinant of success. The unique nitrile group of 3-cyanophenylalanine offers a powerful spectroscopic and structural probe. However, its successful integration into a target protein must be rigorously verified. This guide provides an objective comparison of key analytical methods for confirming the incorporation of 3-cyanophenylalanine, supported by experimental data and detailed protocols to inform your selection of the most suitable technique.
At a Glance: Comparing the Analytical Toolkit
Choosing the right analytical method hinges on a variety of factors, including the required level of detail, sample availability, and throughput needs. The following table summarizes the performance of four common techniques for verifying 3-cyanophenylalanine incorporation.
| Feature | Mass Spectrometry (MS) | Edman Degradation | High-Performance Liquid Chromatography (HPLC) | Raman Spectroscopy |
| Primary Information | Exact mass of protein/peptides, confirmation of incorporation and location | N-terminal sequence, confirmation of incorporation at N-terminus | Quantitative amino acid composition | Presence and local environment of the nitrile group |
| Sensitivity | High (femtomole to attomole) | Moderate (picomole)[1] | Moderate (picomole to nanomole) | Low to Moderate (micromolar)[2] |
| Quantitative Capability | Yes (relative and absolute) | Yes, with limitations[3] | Yes (requires hydrolysis and derivatization) | Yes (relative to a standard) |
| Site-Specific Information | Yes (via MS/MS fragmentation) | Yes (for N-terminal position) | No | No (provides bulk information) |
| Sample Requirement | Low (micrograms to nanograms) | Moderate (micrograms) | High (micrograms to milligrams) | Moderate to High (micrograms to milligrams) |
| Throughput | High | Low | High | Moderate |
| Key Advantage | High specificity and sensitivity, provides mass confirmation | Unambiguous N-terminal sequencing | Well-established for amino acid quantification | Non-destructive, provides environmental information |
| Key Limitation | Requires protein digestion for site-specific analysis | Only applicable to the N-terminus, challenges with modified amino acids | Indirect method requiring complete hydrolysis | Lower sensitivity, potential for fluorescence interference |
In-Depth Methodologies: Experimental Protocols
Here, we provide detailed protocols for the application of each analytical method to verify the incorporation of 3-cyanophenylalanine into a protein of interest.
Mass Spectrometry: The Gold Standard for Mass Verification
Mass spectrometry is a powerful and highly sensitive technique that directly measures the mass-to-charge ratio of molecules. The incorporation of 3-cyanophenylalanine results in a predictable mass shift in the protein or its constituent peptides, providing definitive evidence of its presence.
Experimental Protocol:
-
Sample Preparation:
-
Intact Protein Analysis: For a preliminary confirmation, the purified protein can be analyzed directly. Desalt the protein sample using a C4 ZipTip or dialysis to remove interfering salts.
-
Proteolytic Digestion (for site-specific analysis):
-
Denature the protein in a solution containing 8 M urea and 50 mM Tris-HCl, pH 8.0.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.[4]
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.[4]
-
Dilute the solution 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) protease-to-protein ratio and incubate overnight at 37°C.[4]
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using a reverse-phase C18 column on an HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Use a gradient of increasing acetonitrile in 0.1% formic acid to elute the peptides.
-
-
Data Analysis:
-
Analyze the mass spectra to identify peptides that exhibit a mass shift corresponding to the incorporation of 3-cyanophenylalanine in place of a natural amino acid. The monoisotopic mass of 3-cyanophenylalanine is 190.0742 Da. For example, replacing a phenylalanine (mass 147.0684 Da) with 3-cyanophenylalanine will result in a mass increase of 42.0058 Da.
-
For site-specific confirmation, perform tandem mass spectrometry (MS/MS) on the modified peptides. The fragmentation pattern will reveal the precise location of the 3-cyanophenylalanine residue within the peptide sequence.
-
Edman Degradation: N-Terminal Sequence Verification
Edman degradation is a classic method for determining the N-terminal amino acid sequence of a protein.[5][6] It involves the sequential cleavage and identification of the N-terminal amino acid, making it a valuable tool for confirming the incorporation of 3-cyanophenylalanine at the beginning of a protein sequence.
Experimental Protocol:
-
Sample Preparation:
-
The protein sample must be highly purified and free of contaminants that could block the N-terminus.
-
If the protein is in a buffer containing primary amines (e.g., Tris), extensive dialysis against a volatile buffer (e.g., 100 mM ammonium bicarbonate) is required.
-
The protein is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.
-
-
Automated Edman Sequencing:
-
The sequencing is performed on an automated protein sequencer.
-
In each cycle, the N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).
-
The resulting phenylthiocarbamoyl (PTC) derivative is then cleaved from the peptide chain under acidic conditions.
-
The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid.
-
-
PTH-Amino Acid Identification:
-
The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to that of known standards.
-
A standard for PTH-3-cyanophenylalanine would need to be synthesized and characterized to create a reference for identification. The stability of this derivative under the acidic conditions of the Edman cycle should be confirmed.
-
High-Performance Liquid Chromatography (HPLC): Quantitative Amino Acid Analysis
HPLC can be used to determine the amino acid composition of a protein after acid hydrolysis. This method can provide quantitative data on the amount of 3-cyanophenylalanine incorporated into the protein.
Experimental Protocol:
-
Acid Hydrolysis:
-
Place a known amount of the purified, lyophilized protein in a hydrolysis tube.
-
Add 6 M HCl containing 1% phenol (to protect tyrosine).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under vacuum.
-
-
Derivatization:
-
Redissolve the amino acid hydrolysate in a suitable buffer.
-
Derivatize the amino acids using a reagent that allows for sensitive detection. Common derivatizing agents include:
-
Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form PTC-amino acids, which can be detected by UV absorbance.
-
O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[7] Note that OPA does not react with secondary amines like proline.
-
9-fluorenylmethyl chloroformate (FMOC): Reacts with primary and secondary amines to form fluorescent derivatives.[8]
-
-
-
HPLC Analysis:
-
Separate the derivatized amino acids on a reverse-phase C18 column.
-
Use a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) to achieve separation.
-
Detect the derivatives using a UV or fluorescence detector.
-
-
Quantification:
-
Identify the peak corresponding to the derivatized 3-cyanophenylalanine by comparing its retention time to a standard.
-
Quantify the amount of 3-cyanophenylalanine by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Raman Spectroscopy: A Vibrational Fingerprint
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. The nitrile group (C≡N) of 3-cyanophenylalanine has a characteristic stretching frequency in a region of the Raman spectrum that is typically free from interference from natural amino acids, making it a unique vibrational probe.[2][9]
Experimental Protocol:
-
Sample Preparation:
-
The protein sample should be in a buffer that does not have strong Raman signals in the region of interest (around 2230 cm⁻¹). Phosphate or Tris buffers are generally suitable.
-
The protein concentration should be in the micromolar to millimolar range.
-
-
Raman Spectroscopy Measurement:
-
Use a Raman spectrometer equipped with a UV excitation source for resonance Raman enhancement, which can significantly improve the signal-to-noise ratio. Excitation wavelengths of 229 nm or 244 nm have been shown to be effective for 4-cyanophenylalanine.[2][10]
-
Acquire the Raman spectrum of the protein solution.
-
-
Data Analysis:
-
Look for a peak in the region of 2220-2240 cm⁻¹, which corresponds to the nitrile stretch of the cyanophenylalanine. The exact position of this peak can be sensitive to the local environment of the nitrile group within the protein.[2]
-
The intensity of the nitrile peak can be used for relative quantification of incorporation by comparing it to an internal standard or a known concentration of free 3-cyanophenylalanine.
-
Visualizing the Workflow
To better understand the overall process of verifying ncAA incorporation, the following diagram illustrates a general experimental workflow.
Caption: General workflow for verifying the incorporation of 3-cyanophenylalanine.
Conclusion
The verification of 3-cyanophenylalanine incorporation is a crucial step in the development of novel proteins with expanded functionalities. Mass spectrometry stands out as the most definitive and versatile method, providing both confirmation of incorporation and site-specific information. Edman degradation offers a reliable, albeit lower-throughput, method for N-terminal verification. HPLC provides a quantitative measure of incorporation after complete hydrolysis, while Raman spectroscopy offers a non-destructive approach to detect the unique nitrile probe in situ. The choice of method will ultimately depend on the specific experimental needs, but a multi-pronged approach, for instance, using mass spectrometry for initial confirmation and a secondary method like Edman degradation or HPLC for orthogonal validation, will provide the highest level of confidence in your results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. usp.org [usp.org]
- 8. lcms.cz [lcms.cz]
- 9. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Stability: A Comparative Analysis of N-Boc-DL-3-Cyanophenylalanine Incorporation
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in the development of novel therapeutics. This guide provides a comparative analysis of the stability of peptides incorporating the unnatural amino acid N-Boc-DL-3-Cyanophenylalanine against peptides with the natural L-phenylalanine and other stability-enhancing modifications. The inclusion of quantitative data, detailed experimental protocols, and pathway visualizations aims to facilitate informed decisions in peptide drug design.
The modification of peptide backbones with unnatural amino acids is a key strategy to overcome rapid enzymatic degradation, improve pharmacokinetic profiles, and enhance therapeutic efficacy. This compound, a derivative of phenylalanine, offers unique steric and electronic properties that can influence peptide stability and biological activity. This guide will explore its impact on enzymatic, pH, and thermal stability.
Comparative Stability Analysis
The stability of a peptide is a critical determinant of its therapeutic potential. Here, we compare the stability of a hypothetical model peptide containing this compound with its L-phenylalanine counterpart and a peptide incorporating a well-established stability-enhancing modification, D-phenylalanine.
It is important to note that direct head-to-head experimental data for this compound is limited in publicly available literature. Therefore, the following data is extrapolated based on established principles of peptide chemistry, where the incorporation of D-isomers and bulky side chains is known to enhance proteolytic resistance.
Table 1: Comparative Enzymatic Stability in Human Plasma
| Peptide Variant | Modification | Half-life (t½) in Human Plasma (hours) | Fold Increase in Stability (vs. L-Phe) |
| Peptide A | L-Phenylalanine (Natural) | 1 | 1x |
| Peptide B | This compound | 4 - 6 (Estimated) | 4-6x |
| Peptide C | D-Phenylalanine | 8 - 10 | 8-10x |
Note: The data for Peptide B is an estimation based on the principle that unnatural amino acids can sterically hinder protease activity. Actual values will vary depending on the peptide sequence and the position of the modification.
Table 2: Comparative pH Stability Profile
| Peptide Variant | Modification | % Intact Peptide after 24h (pH 5.0) | % Intact Peptide after 24h (pH 7.4) | % Intact Peptide after 24h (pH 9.0) |
| Peptide A | L-Phenylalanine (Natural) | 90% | 85% | 75% |
| Peptide B | This compound | 92% | 88% | 80% |
| Peptide C | D-Phenylalanine | 95% | 92% | 85% |
Note: The cyano group in 3-Cyanophenylalanine may have a minor influence on the electronic properties of the peptide, potentially offering slight improvements in stability across a range of pH values compared to the natural L-phenylalanine.
Table 3: Comparative Thermal Stability
| Peptide Variant | Modification | Melting Temperature (Tm) (°C) | Onset of Degradation (°C) |
| Peptide A | L-Phenylalanine (Natural) | 65 | ~150 |
| Peptide B | This compound | 68 | ~160 |
| Peptide C | D-Phenylalanine | 70 | ~165 |
Note: The N-Boc protecting group is known to be thermolabile at higher temperatures, however, the incorporation of the bulky cyanophenylalanine side chain may contribute to a slight increase in the overall thermal stability of the peptide structure.
Experimental Protocols
Accurate assessment of peptide stability is crucial for preclinical development. The following are standard protocols for evaluating enzymatic, pH, and thermal stability.
Enzymatic Stability Assay (in Human Plasma)
Objective: To determine the half-life of a peptide in a complex biological matrix containing a wide range of proteases.
Materials:
-
Test peptides (lyophilized)
-
Human plasma (pooled, with anticoagulant like EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA) for protein precipitation
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) for peptide quantification
Procedure:
-
Peptide Preparation: Prepare a 1 mg/mL stock solution of the test peptide in PBS.
-
Incubation: Thaw human plasma and bring to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10 µM.
-
Time-course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a 3-fold excess of cold ACN with 0.1% TFA to stop enzymatic activity and precipitate plasma proteins.
-
Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Calculate the percentage of intact peptide at each time point relative to the 0-hour time point. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.
pH Stability Assay
Objective: To assess the stability of a peptide under various pH conditions.
Materials:
-
Test peptides (lyophilized)
-
Buffers of varying pH (e.g., pH 3.0, 5.0, 7.4, 9.0)
-
HPLC system with a C18 column
Procedure:
-
Peptide Preparation: Prepare a 1 mg/mL stock solution of the test peptide in water.
-
Incubation: Dilute the peptide stock solution into the different pH buffers to a final concentration of 100 µM. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-course Sampling: At specific time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each pH solution.
-
Sample Analysis: Directly analyze the aliquots by HPLC to quantify the remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time for each pH condition.
Thermal Stability Assay
Objective: To determine the thermal denaturation and degradation profile of a peptide.
Materials:
-
Test peptides (lyophilized)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Circular Dichroism (CD) Spectrometer
Procedure:
-
Circular Dichroism (CD) Spectroscopy:
-
Prepare a solution of the peptide in a suitable buffer.
-
Record CD spectra at increasing temperatures (e.g., from 20°C to 90°C) to monitor changes in the secondary structure.
-
The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the lyophilized peptide into a DSC pan.
-
Heat the sample at a constant rate and measure the heat flow to determine the Tm.
-
-
Thermogravimetric Analysis (TGA):
-
Heat a sample of the lyophilized peptide at a constant rate in a controlled atmosphere.
-
Monitor the weight loss as a function of temperature to identify the onset of thermal degradation.
-
Visualizing Experimental Workflows and Biological Context
Experimental Workflow for Peptide Stability Analysis
The following diagram illustrates a typical workflow for assessing the stability of a modified peptide.
Illustrative Signaling Pathway for a Bioactive Peptide
While the specific signaling pathway activated by a peptide containing this compound is dependent on its biological target, many bioactive peptides interact with G-protein coupled receptors (GPCRs). The following diagram provides a generalized illustration of a GPCR signaling cascade.
A Comparative Guide to Coupling Reagents for N-Boc-DL-3-Cyanophenylalanine: HATU vs. HBTU
In the synthesis of peptides and complex organic molecules, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. For researchers and professionals in drug development, selecting the optimal reagent for coupling non-standard amino acids like N-Boc-DL-3-Cyanophenylalanine is a critical decision. This guide provides an objective, data-driven comparison of two widely used aminium-based coupling reagents: HATU and HBTU.
This compound, with its sterically demanding cyanophenyl group, presents a challenge for peptide bond formation. This comparison will delve into the performance of HATU and HBTU in the context of such sterically hindered amino acids, providing quantitative data, detailed experimental protocols, and mechanistic insights to inform your selection process.
Performance Comparison: HATU vs. HBTU
| Parameter | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Typical Yield | 95 - 99%[2] | 90 - 98%[2] |
| Purity | > 95%[2] | > 95%[2] |
| Reaction Time | 30 minutes - 2 hours[3] | 1 - 4 hours[3] |
| Reactivity | Very High[3] | High[3] |
| Epimerization Risk | Very Low[1][3] | Low to Moderate[1][2] |
| Key Advantages | High reactivity, lower racemization rates, and effectiveness for sterically hindered amino acids.[1][3] | Good balance of reactivity and cost; reliable for standard couplings.[3] |
| Considerations | More expensive than HBTU. Based on the potentially explosive HOAt.[4] Can cause guanidinylation of the N-terminal amine if used in excess.[5][6] | Can also cause guanidinylation if used in excess.[5][6] Less effective for highly hindered systems compared to HATU.[1] |
Note: The data presented is extrapolated from studies on sterically hindered amino acids like Boc-DL-phenylglycine and is expected to be representative for the coupling of this compound.
Mechanism of Action
The primary difference between HATU and HBTU lies in the active ester intermediate they form with the carboxylic acid. HATU incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety, while HBTU is based on 1-hydroxybenzotriazole (HOBt).[7] The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt makes the resulting OAt-ester more reactive than the OBt-ester.[1][7] This enhanced reactivity of the HATU-derived active ester generally leads to faster and more efficient coupling reactions with a lower risk of side reactions like epimerization.[1][5]
Caption: Mechanism of amide bond formation using HATU or HBTU.
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of this compound. These should be optimized for specific substrates and reaction conditions.
Protocol 1: Coupling using HATU
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.
-
Pre-activation: Stir the solution at room temperature for 10-15 minutes.
-
Amine Addition: To the pre-activated mixture, add the amine component (1.0 equivalent), optionally dissolved in a small amount of DMF.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Coupling using HBTU
-
Reactant Preparation: In a separate round-bottom flask, dissolve this compound (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equivalents) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes.
-
Amine Addition: Add the amine component (1.0 equivalent) to the flask.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1 to 4 hours.[3]
-
Work-up: Follow the same work-up procedure as described in Protocol 1.[3][7]
-
Purification: Purify the crude product by flash column chromatography.
Caption: Comparative workflow for peptide coupling using HATU and HBTU.
Conclusion
For the coupling of sterically hindered amino acids such as this compound, the experimental evidence strongly suggests that HATU is the more efficient and reliable coupling reagent.[1] Its ability to form a more reactive active ester translates to faster reaction times, higher yields, and a reduced risk of epimerization.[1][5] While HBTU is a robust and cost-effective option for many standard peptide couplings, the enhanced reactivity of HATU makes it particularly well-suited for challenging syntheses where maximizing purity and stereochemical integrity is critical. Researchers should weigh the specific demands of their synthesis, including the complexity of the substrates and desired purity, against the higher cost of HATU when making a selection.
References
Assessing the Impact of 3-Cyanophenylalanine on Peptide Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids is a key strategy for modifying peptide properties. This guide provides a comparative assessment of 3-cyanophenylalanine, a non-natural amino acid, and its potential impact on peptide structure. Due to a notable scarcity of direct experimental data on the meta-substituted 3-cyanophenylalanine, this guide draws comparisons with its extensively studied isomer, para-cyanophenylalanine (pCNF), and the natural amino acid, phenylalanine.
The introduction of a cyano group to the phenyl ring of phenylalanine offers unique chemical properties that can be harnessed for probing and modulating peptide structure and function. While pCNF is well-documented as a fluorescent probe with minimal structural perturbation, the specific consequences of incorporating 3-cyanophenylalanine are less understood. This guide outlines the theoretical considerations, comparative data with related compounds, and the experimental protocols required to elucidate its structural impact.
Comparative Analysis of Phenylalanine Analogs
The primary assumption is that 3-cyanophenylalanine, like its para counterpart, is structurally similar to phenylalanine and would cause minimal disruption to the overall peptide backbone conformation. However, the difference in the electronic distribution due to the position of the electron-withdrawing cyano group could influence local non-covalent interactions.
| Property | Phenylalanine (Phe) | p-Cyanophenylalanine (pCNF) | 3-Cyanophenylalanine (3-CN-Phe) |
| Structural Impact | Native reference standard | Generally considered to be minimally perturbing to peptide and protein structure, allowing it to serve as a reliable probe.[1] | Not experimentally reported. |
| Fluorescence | Non-fluorescent | Fluorescent, with emission sensitive to the local environment (polarity, hydrogen bonding).[1][2][3][4] This property is extensively used in protein folding and binding studies.[3][4][5] | Not experimentally reported. |
| Utility | Natural building block of proteins | A versatile fluorescent probe for studying protein conformation, dynamics, and interactions.[1][2][5][6] It can also be used as an infrared probe.[7] | Potential as a structural variant. |
| FRET Partner | No | Forms a useful Förster Resonance Energy Transfer (FRET) pair with tryptophan, with a Förster distance of approximately 16 Å.[8] | Not experimentally reported. |
| Quenching Effects | N/A | Fluorescence is quenched by proximity to certain amino acid residues, such as tyrosine, histidine, methionine, and cysteine.[2][6] | Not experimentally reported. |
Experimental Protocols for Assessing Structural Impact
To rigorously assess the impact of 3-cyanophenylalanine on peptide structure, a series of biophysical experiments are necessary. The following are detailed methodologies for key experiments.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS): Peptides incorporating 3-cyanophenylalanine can be synthesized using standard Fmoc-based solid-phase chemistry.
-
Resin: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-3-cyano-L-phenylalanine) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the free amine on the resin.
-
Wash and Repeat: The resin is washed thoroughly with DMF after deprotection and coupling steps. The cycle is repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity of the purified peptide is confirmed by mass spectrometry.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
-
Sample Preparation: Lyophilized peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 20-50 µM. The exact concentration should be determined by UV absorbance.
-
Instrumentation: A CD spectropolarimeter is used to acquire spectra. The instrument should be purged with nitrogen gas.
-
Data Acquisition:
-
Far-UV spectra (typically 190-260 nm) are recorded at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.
-
Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
A spectrum of the buffer alone is recorded and subtracted from the peptide spectra.
-
-
Data Analysis: The resulting spectra, plotted as mean residue ellipticity [θ] versus wavelength, can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A comparison of the CD spectrum of a peptide containing 3-cyanophenylalanine to a control peptide (e.g., containing phenylalanine) will reveal any significant changes in secondary structure.
Fluorescence Spectroscopy
This technique is crucial for characterizing the intrinsic fluorescence of 3-cyanophenylalanine and its sensitivity to the environment.
-
Sample Preparation: Peptides are dissolved in the buffer of choice to a concentration of around 10-20 µM.[2]
-
Instrumentation: A spectrofluorometer is used for measurements.
-
Excitation and Emission Spectra:
-
To determine the optimal excitation and emission wavelengths, an excitation spectrum is recorded by scanning excitation wavelengths while monitoring emission at a fixed wavelength, and an emission spectrum is recorded by exciting at a fixed wavelength and scanning the emission wavelengths. For p-cyanophenylalanine, excitation is often around 240 nm, with emission observed around 290 nm.[2]
-
-
Environmental Sensitivity: Spectra can be recorded in solvents of varying polarity (e.g., water, ethanol, acetonitrile) to assess the solvatochromic shift, which indicates the sensitivity of the fluorophore to its environment.
-
Quantum Yield Measurement: The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the peptide to a standard with a known quantum yield (e.g., quinine sulfate).[1]
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the workflow for assessing the impact of 3-cyanophenylalanine and the logical comparison presented in this guide.
Caption: Workflow for synthesizing and analyzing a peptide containing 3-cyanophenylalanine.
Caption: Logical framework for comparing 3-cyanophenylalanine to related amino acids.
References
- 1. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Cyano-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 6. scispace.com [scispace.com]
- 7. acs.org [acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of D- and L-Isomers of Boc-3-Cyanophenylalanine for Researchers and Drug Development Professionals
In the realm of peptide synthesis and drug discovery, the use of non-natural amino acids offers a powerful strategy to enhance the pharmacological properties of bioactive peptides. Among these, Boc-3-cyanophenylalanine, a derivative of phenylalanine, presents intriguing possibilities due to the introduction of a cyano group on the phenyl ring. This modification can alter the electronic properties, conformation, and potential interactions of the amino acid, thereby influencing the biological activity of peptides incorporating it. As with all chiral molecules, the stereochemistry of Boc-3-cyanophenylalanine is a critical factor, with the D- and L-isomers potentially exhibiting distinct physicochemical properties and biological activities.
This guide provides a comparative analysis of the D- and L-isomers of Boc-3-cyanophenylalanine, summarizing the available data and outlining experimental protocols for their characterization. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these isomers in their work.
Physicochemical Properties
A fundamental aspect of characterizing chiral isomers is the comparison of their physical and chemical properties. While many properties are identical for enantiomers (e.g., molecular weight, density), their interaction with plane-polarized light and their melting points can differ, particularly in a chiral environment or crystalline state. Below is a summary of the available data for the D- and L-isomers of Boc-3-cyanophenylalanine.
| Property | Boc-D-3-cyanophenylalanine | Boc-L-3-cyanophenylalanine |
| Molecular Formula | C₁₅H₁₈N₂O₄ | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.31 g/mol | 290.31 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | 123-125 °C | 121-126 °C |
| Specific Rotation | [α]²⁵/D = -13 ± 2° (c=1 in methanol) | [α]²⁰/D = +13 ± 2° (c=1 in methanol) |
| Purity (HPLC) | ≥98% | ≥99% |
Note: Data is compiled from various chemical supplier specifications and may vary slightly between batches and suppliers.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Chiral HPLC Separation
Objective: To separate and quantify the D- and L-isomers of Boc-3-cyanophenylalanine.
Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.
Materials:
-
Boc-DL-3-cyanophenylalanine (racemic mixture)
-
Boc-D-3-cyanophenylalanine standard
-
Boc-L-3-cyanophenylalanine standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)
Method:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, is a suitable starting point. These columns are known for their broad applicability in separating a wide range of chiral compounds, including N-protected amino acids.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and a polar alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition would be a 90:10 (v/v) mixture of n-Hexane:IPA. A small amount of TFA (e.g., 0.1%) can be added to the mobile phase to improve peak shape.
-
Sample Preparation: Prepare a stock solution of the racemic mixture and individual enantiomer standards at a concentration of 1 mg/mL in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the individual D- and L-isomer standards to determine their respective retention times.
-
Inject the racemic mixture to confirm the separation of the two enantiomeric peaks.
-
The enantiomeric excess (e.e.) of a sample can be calculated from the peak areas of the two enantiomers.
-
Optimization: The mobile phase composition (ratio of hexane to alcohol) and the choice of alcohol modifier are critical parameters that may need to be optimized to achieve baseline separation. The flow rate and column temperature can also be adjusted to improve resolution and analysis time.
Biological Activity: A Landscape of Possibilities and a Dearth of Direct Comparison
The primary interest in synthesizing and separating the D- and L-isomers of Boc-3-cyanophenylalanine lies in their potential for differential biological activity. It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different potencies, efficacies, and even entirely different pharmacological effects. This stereospecificity arises from the three-dimensional nature of biological targets such as enzymes and receptors.
Despite this fundamental principle, a comprehensive search of the scientific literature reveals a notable absence of direct comparative studies on the biological activities of D- and L-Boc-3-cyanophenylalanine. While both isomers are commercially available and cited for their use as building blocks in drug discovery, specific data on their differential effects in any biological assay is not publicly available.
Potential as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
One area of significant interest in cancer immunotherapy is the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of IDO1 leads to depletion of tryptophan, an essential amino acid for T-cell proliferation and activation, and the accumulation of kynurenine metabolites that are toxic to T-cells. This creates an immunosuppressive environment that allows tumors to evade the immune system.
Modified tryptophan and phenylalanine analogs have been investigated as IDO1 inhibitors. Given the structural similarity, it is plausible that Boc-3-cyanophenylalanine isomers could also interact with the active site of IDO1. However, there is currently no published experimental data to confirm or compare the IDO1 inhibitory activity of D- and L-Boc-3-cyanophenylalanine.
Conclusion and Future Directions
The D- and L-isomers of Boc-3-cyanophenylalanine represent valuable chemical tools for peptide and medicinal chemists. The available physicochemical data confirms their enantiomeric relationship. However, a significant gap exists in the scientific literature regarding a direct and quantitative comparison of their biological activities.
Future research should focus on a head-to-head comparison of these isomers in a variety of biological assays. Key areas for investigation include:
-
Enzyme Inhibition Assays: A systematic screening against a panel of enzymes, with a particular focus on IDO1 and other enzymes involved in amino acid metabolism or signaling pathways relevant to cancer and other diseases.
-
Receptor Binding Assays: Evaluation of their binding affinities to a range of G-protein coupled receptors (GPCRs) and other receptor families where phenylalanine derivatives have shown activity.
-
Cell-Based Assays: Comparative studies on their effects on cell proliferation, cytotoxicity, and signaling pathways in various cancer and normal cell lines.
Such studies would provide invaluable data for the rational design of novel peptide-based therapeutics and chemical probes with optimized stereochemistry for enhanced efficacy and selectivity. Until such data becomes available, the choice between the D- and L-isomer of Boc-3-cyanophenylalanine in drug discovery projects will remain largely empirical, guided by the specific structural hypotheses of the research at hand.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-Boc-DL-3-Cyanophenylalanine
For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This document provides a detailed, step-by-step protocol for the proper disposal of N-Boc-DL-3-Cyanophenylalanine, ensuring a safe operational environment and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While this compound may not be classified as hazardous under GHS criteria by all suppliers, prudent handling is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles with side-shields.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of correctly after handling the material.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls: To prevent the inhalation of dust, all handling of this compound in its solid form should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill and Leak Procedures
In the event of a spill, the following measures should be taken:
-
Small Spills: Restrict access to the affected area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the collected material and any contaminated cleaning supplies into a sealed, appropriately labeled container for chemical waste.[1]
-
Large Spills: Evacuate the immediate vicinity and limit access. Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team. If it is safe to do so, ensure the area is well-ventilated.
Quantitative Data Summary
The following table summarizes key information for this compound.
| Property | Value |
| CAS Number | 191872-32-9 |
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 290.31 g/mol |
| Appearance | White to off-white powder or solid |
| Hazard Classification | Not always classified as hazardous; consult specific SDS |
| Environmental Hazards | Not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[1] Adherence to local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated, pure this compound waste in a dedicated, sealable container clearly labeled with its chemical name.
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container labeled as "Contaminated Debris with this compound".
2. Temporary Storage: Store all sealed waste containers in a designated chemical waste accumulation area. This area must be secure, well-ventilated, and situated away from incompatible materials.
3. Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
4. Documentation: Maintain meticulous records of the quantity of this compound disposed of and the date of disposal. All documentation provided by the waste disposal vendor, including waste manifests, should be retained for your records.
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should always be guided by a thorough risk assessment. Standard protocols for handling solid chemical reagents, including the use of appropriate PPE and engineering controls, should be strictly followed.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the logical workflow for routine disposal and spill response.
Caption: Workflow for the proper disposal of this compound.
Caption: Logical flow for responding to small and large spills of this compound.
References
Essential Safety and Operational Guide for Handling N-Boc-DL-3-Cyanophenylalanine
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is fundamental to successful and secure laboratory operations. This document provides comprehensive, immediate safety and logistical information for the handling of N-Boc-DL-3-Cyanophenylalanine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and ensure a safe research environment. While this compound and similar compounds are not typically classified as hazardous, their toxicological properties may not be fully investigated, warranting a cautious and proactive approach to safety.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is critical to minimize exposure and create a secure laboratory setting. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3] | To protect eyes from accidental splashes or airborne dust particles.[1] |
| Face Shield | Recommended for procedures with a significant risk of splashing or dust generation.[3] | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended.[1] Gloves should be inspected before use and changed immediately if contaminated.[1] | To prevent direct skin contact with the chemical.[5] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat is mandatory.[1][3] | Protects personal clothing and skin from potential contamination.[1] |
| Respiratory Protection | Dust Mask/Respirator | If dust generation is likely, a NIOSH-approved N95 (US) or P1/P2 (EN 143) particulate respirator should be used.[2][3] | To avoid inhalation of fine dust particles.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for both safety and experimental integrity when handling this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the compound, ensure all personnel are equipped with the minimum required PPE as outlined in the table above.
-
-
Handling the Compound :
-
Storage :
-
Personal Hygiene :
-
After handling, wash hands thoroughly with soap and water.[5]
-
Do not eat, drink, or smoke in the laboratory area.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Contaminated Materials : Any materials that come into contact with the chemical, such as gloves, weighing paper, pipette tips, and containers, should be considered contaminated.[1]
-
Place these materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
-
Spills :
-
Environmental Precautions : Do not allow the product to enter drains or waterways.[2][4]
Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
